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  • Product: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole
  • CAS: 139196-83-1

Core Science & Biosynthesis

Foundational

1-Heptyl-3-methoxy-2-methyl-9H-carbazole: Synthesis, Properties, and Applications in Alkaloid Drug Development

Executive Summary In the landscape of natural product synthesis and drug development, the carbazole alkaloid framework represents a privileged pharmacophore. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product synthesis and drug development, the carbazole alkaloid framework represents a privileged pharmacophore. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a highly specialized, sterically congested synthetic intermediate critical to the total synthesis of bioactive carbazole alkaloids, most notably carazostatin and the carbazoquinocins [1]. This technical guide explores the structural rationale, the advanced continuous-flow photochemical synthesis required to assemble its contiguous 1,2,3-substitution pattern, and its downstream applications as a precursor for potent lipid peroxidation inhibitors.

Structural and Physicochemical Properties

The molecular architecture of 1-heptyl-3-methoxy-2-methyl-9H-carbazole is defined by its tricyclic 9H-carbazole core, which provides a robust, highly conjugated π -system capable of stabilizing radical intermediates.

Causality of Structural Features:

  • C1-Heptyl Chain: Confers extreme lipophilicity, a critical design element that allows the downstream drug (carazostatin) to anchor deeply into liposomal and cellular membranes to exert localized antioxidant effects [4].

  • C3-Methoxy Group: Serves as a robust protecting group during harsh synthetic benzannulation steps. It prevents the premature oxidation of the sensitive C3-phenol, which is later unmasked to provide the active hydrogen-atom-transfer (HAT) site [3].

  • C2-Methyl Group: Provides steric shielding to the C3-oxygen, modulating its redox potential and stabilizing the resulting phenoxyl radical after ROS scavenging.

Table 1: Comparative Physicochemical Data
Property1-Heptyl-3-methoxy-2-methyl-9H-carbazoleCarazostatin (Deprotected Analog)
Role in Pipeline Synthetic Intermediate / Protected PrecursorBioactive Natural Product / Target
Molecular Formula C₂₁H₂₇NOC₂₀H₂₅NO
Molecular Weight ~309.45 g/mol 295.40 g/mol [2]
Key Functional Group C3-Methoxy (Ether)C3-Hydroxyl (Phenol)
Primary Reactivity Benzannulation, Electrophilic SubstitutionHydrogen Atom Transfer (HAT)
Therapeutic Indication Precursor for Antioxidant AlkaloidsLipid Peroxidation Inhibitor [4]

Mechanistic Synthesis: The Vinylketene Benzannulation Strategy

Traditional carbazole syntheses (e.g., Fischer indole synthesis or Cadogan reductive cyclization) often suffer from poor regiocontrol and low yields when attempting to construct highly sterically congested, contiguous substitution patterns like the 1,2,3-trisubstituted ring of this target.

To circumvent this, the Danheiser group established a tandem benzannulation/cyclization strategy [1]. This method leverages a photo-Wolff rearrangement of a diazo ketone precursor to generate a highly reactive vinylketene intermediate. This intermediate subsequently undergoes a highly regioselective pericyclic cascade with an ynamide to construct the fully functionalized carbazole framework.

Benzannulation A Diazo Ketone Precursor B Continuous-Flow UV Irradiation (450W Hanovia, Pyrex) A->B C Photo-Wolff Rearrangement B->C D Vinylketene Intermediate C->D E Ynamide Addition D->E F Pericyclic Cascade (Benzannulation) E->F G 1-Heptyl-3-methoxy-2-methyl-9-tosyl-9H-carbazole F->G H Detosylation (Deprotection) G->H I 1-Heptyl-3-methoxy-2-methyl-9H-carbazole H->I

Mechanistic workflow of the continuous-flow photochemical benzannulation strategy.

Experimental Protocol: Continuous-Flow Photochemical Synthesis

Expertise & Causality: Why utilize a continuous-flow photochemical reactor instead of a traditional batch setup? In batch photochemistry, the newly formed product is continuously exposed to UV irradiation as the reaction progresses, leading to secondary photochemical degradation (over-irradiation). By employing a continuous-flow setup, the reaction mixture experiences a precisely controlled residence time, maximizing yield and purity [1].

Step-by-Step Methodology

Step 1: Reactor Assembly & Priming

  • Wrap approximately 50 feet of FEP (Fluorinated Ethylene Propylene) tubing (0.030 in. I.D., 0.0625 in. O.D., internal volume ~6.3 mL) tightly around a quartz immersion well[1].

  • Causality: FEP is utilized due to its high UV transmittance and chemical inertness.

  • Insert a water-jacketed 450W Hanovia medium-pressure mercury lamp equipped with a Pyrex filter into the well. The Pyrex filter is critical as it cuts off high-energy wavelengths (<290 nm) that trigger unwanted side reactions.

Step 2: Photochemical Irradiation

  • Prepare a 0.05 M solution of the diazo ketone precursor in anhydrous dichloromethane (DCM).

  • Pump the solution through the FEP tubing at an optimized flow rate (typically 0.2–0.5 mL/min) while recirculating cooling tap water through the jacket to maintain ambient temperature.

Step 3: Self-Validating In-Line Monitoring

  • Validation System: The effluent from the photochemical reactor must be continuously monitored to ensure trustworthiness. Route the effluent through an in-line ATR-FTIR flow cell.

  • Monitor the disappearance of the diazo stretching frequency at ~2100 cm⁻¹. If the diazo peak persists, the system must automatically trigger a reduction in the pump flow rate to increase residence time. This self-validating loop ensures that unreacted, potentially explosive diazo precursors do not accumulate in downstream vessels.

Step 4: Cascade Cyclization and Detosylation

  • The generated vinylketene effluent is immediately introduced into a flask containing the ynamide and heated to facilitate the pericyclic benzannulation cascade, yielding 1-heptyl-3-methoxy-2-methyl-9-tosyl-9H-carbazole.

  • Subject the tosylated intermediate to basic hydrolysis (e.g., KOH in EtOH/THF) to cleave the N-tosyl group, yielding the final 1-heptyl-3-methoxy-2-methyl-9H-carbazole. Confirm product identity via ¹H NMR (disappearance of the tosyl aromatic protons and appearance of the broad 9H-carbazole N-H singlet at ~8.0 ppm).

Downstream Applications: Carazostatin and Antioxidant Therapeutics

The primary utility of 1-heptyl-3-methoxy-2-methyl-9H-carbazole is its conversion into carazostatin , a potent natural alkaloid originally isolated from Streptomyces chromofuscus[3].

By subjecting the methoxy intermediate to demethylation using boron tribromide (BBr₃) in DCM at -78 °C, the C3-methoxy ether is cleaved to reveal a free hydroxyl group. The resulting molecule, carazostatin, is a highly effective free radical scavenger. In biological systems, it exhibits a powerful lipid-peroxidation-terminating potential in liposomal membranes that surpasses that of Vitamin E [4]. Furthermore, oxidation of carazostatin using benzeneseleninic anhydride yields carbazoquinocin C , another potent antioxidant [3].

AntioxidantMechanism A 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (Protected Precursor) B Demethylation (BBr3) A->B C Carazostatin (Active Phenol) B->C D Liposomal Membrane Insertion (Driven by C1-Heptyl Chain) C->D F Hydrogen Atom Transfer (HAT) from C3-Hydroxyl D->F E ROS / Free Radicals E->F G Stable Phenoxyl Radical (Resonance Stabilized) F->G H Inhibition of Lipid Peroxidation G->H

Conversion to carazostatin and its radical-scavenging mechanism in lipid membranes.

Conclusion

1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a master key in the total synthesis of complex, sterically hindered carbazole alkaloids. By employing advanced continuous-flow photochemistry and tandem benzannulation strategies, researchers can efficiently bypass the limitations of traditional indole chemistry. The careful manipulation of its methoxy protecting group ultimately grants access to carazostatin and the carbazoquinocins, unlocking powerful therapeutic agents for the mitigation of oxidative stress and lipid peroxidation.

References

  • Willumstad, T. P. "SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES." DSpace@MIT.
  • National Center for Biotechnology Information. "Carazostatin | C20H25NO | CID 130857." PubChem.
  • "Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F." ACS Publications.
  • "A review on the biological potentials of carbazole and its derived products." SAMI Publishing Company.
Exploratory

Mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole in biological assays

An In-Depth Technical Guide to the Biological Mechanism of Action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and its Analogs Abstract Carbazole and its derivatives represent a significant class of heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Mechanism of Action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and its Analogs

Abstract

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the plausible mechanism of action of the novel carbazole derivative, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, in the context of cancer biology. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on structurally related carbazole compounds to propose a scientifically grounded hypothesis for its biological activity. We will explore its potential as a multi-faceted agent that likely exerts its effects through the inhibition of key cellular kinases, disruption of microtubule dynamics, and the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols for the investigation of this promising class of molecules.

Introduction: The Therapeutic Potential of Carbazole Scaffolds

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with significant biological activities.[2] These activities span a wide range, including antimicrobial, anti-inflammatory, neuroprotective, and, most notably, anticancer properties.[3][4][5] The planar and electron-rich nature of the carbazole ring system allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[1] The compound of interest, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, features a heptyl group, a methoxy group, and a methyl group, which are expected to modulate its lipophilicity and interaction with biological targets. Based on the extensive literature on analogous compounds, we hypothesize that 1-Heptyl-3-methoxy-2-methyl-9H-carbazole acts as a potent anticancer agent through a multi-pronged mechanism.

Proposed Mechanism of Action: A Multi-Targeted Approach

We propose that 1-Heptyl-3-methoxy-2-methyl-9H-carbazole exerts its anticancer effects through three primary, interconnected mechanisms:

  • Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer.[6] Many carbazole derivatives have been identified as potent inhibitors of various kinases, including those in the JAK/STAT pathway, which is crucial for cell proliferation and survival.[7]

  • Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[8] Certain carbazole sulfonamides have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: The ability to trigger programmed cell death is a key feature of effective anticancer agents. Carbazole derivatives have been demonstrated to induce apoptosis through various pathways, often involving the activation of caspases.[10]

The following sections will delve into the experimental validation of each of these proposed mechanisms.

Experimental Validation: Protocols and Workflows

Kinase Inhibition Assays

The first step in characterizing the mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is to assess its ability to inhibit protein kinase activity. A universal, high-throughput method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[11]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_reagents Prepare Kinase, Substrate, ATP, and Test Compound plate_setup Dispense Kinase and Test Compound into 384-well plate prep_reagents->plate_setup initiate_reaction Add ATP/Substrate Mix to initiate reaction plate_setup->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubation->stop_reaction convert_adp Add Kinase Detection Reagent to convert ADP to ATP stop_reaction->convert_adp luminescence Measure Luminescence convert_adp->luminescence

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

  • Reagent Preparation:

    • Prepare a stock solution of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole in DMSO.

    • Dilute the kinase of interest (e.g., a member of the JAK/STAT pathway) and its specific substrate in the appropriate kinase buffer.[7]

    • Prepare an ATP solution at a concentration relevant to the Km of the kinase.[6]

  • Assay Plate Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a predetermined period to allow for compound binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a time that ensures the reaction is in the linear range.[6]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

    • Measure the luminescence, which is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition.[11]

Concentration (µM)Kinase Activity (%)
0.0195.2
0.178.5
152.1
1015.8
1002.3
Hypothetical data for the inhibition of a target kinase by 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.
Disruption of Microtubule Dynamics

To investigate the effect of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole on microtubule dynamics, a cell-based tubulin polymerization assay can be performed. This assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin within cells.[12]

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Fractionation cluster_analysis Western Blot Analysis seed_cells Seed cells in a 6-well plate treat_cells Treat cells with the test compound seed_cells->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells lyse_cells Lyse cells with hypotonic buffer wash_cells->lyse_cells centrifuge Centrifuge to separate soluble (supernatant) and polymerized (pellet) tubulin lyse_cells->centrifuge run_sds_page Run SDS-PAGE with both fractions centrifuge->run_sds_page transfer_to_membrane Transfer to PVDF membrane run_sds_page->transfer_to_membrane probe_with_antibody Probe with anti-α-tubulin antibody transfer_to_membrane->probe_with_antibody detect_signal Detect and quantify the signal probe_with_antibody->detect_signal

Caption: Workflow for the Cell-Based Tubulin Polymerization Assay.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in 6-well plates.[9]

    • Treat the cells with varying concentrations of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole for a specified time.

  • Cell Lysis and Fractionation:

    • Wash the cells with PBS and then lyse them with a hypotonic buffer containing a non-ionic detergent.[12]

    • Centrifuge the lysate to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).[12]

  • Western Blot Analysis:

    • Resuspend the pellet in a buffer equal in volume to the supernatant.

    • Resolve equal amounts of protein from both fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody against α-tubulin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

TreatmentPolymerized Tubulin (%)Soluble Tubulin (%)
Vehicle (DMSO)6535
1 µM Compound4555
10 µM Compound2080
Hypothetical data showing the effect of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole on tubulin polymerization.
Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis and cell cycle arrest are hallmarks of many effective anticancer agents. These can be assessed by flow cytometry using propidium iodide (PI) staining for cell cycle analysis and by measuring the activity of executioner caspases-3 and -7.[10]

G cluster_treatment Cell Treatment cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay treat_cells Treat cells with the test compound harvest_fix Harvest and fix cells in ethanol treat_cells->harvest_fix add_reagent Add Caspase-Glo® 3/7 Reagent treat_cells->add_reagent stain_pi Stain with Propidium Iodide and RNase harvest_fix->stain_pi analyze_flow_cycle Analyze by flow cytometry stain_pi->analyze_flow_cycle incubate_measure Incubate and measure luminescence add_reagent->incubate_measure

Caption: Workflow for Cell Cycle and Apoptosis Analysis.

  • Cell Preparation:

    • Treat cells with 1-Heptyl-3-methoxy-2-methyl-9H-carbazole for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[13][14]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to ensure that only DNA is stained.

    • Incubate in the dark to allow for stoichiometric DNA staining.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Assay Setup:

    • Seed cells in a white-walled, 96-well plate suitable for luminescence measurements.

    • Treat the cells with the test compound for a period known to induce apoptosis (e.g., 6-24 hours).

  • Luminescent Reaction:

    • Add the Caspase-Glo® 3/7 Reagent directly to the cell culture medium.[15][16] This reagent contains a proluminescent substrate for caspases-3 and -7.

    • Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of caspase-3/7 activity.[15]

Table 3: Cell Cycle Distribution

TreatmentG0/G1 (%)S (%)G2/M (%)
Vehicle (DMSO)602515
1 µM Compound552025
10 µM Compound201070
Hypothetical data showing G2/M arrest induced by 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.

Table 4: Caspase-3/7 Activity

TreatmentCaspase-3/7 Activity (RLU)
Vehicle (DMSO)1,500
1 µM Compound8,000
10 µM Compound25,000
Hypothetical data showing dose-dependent activation of caspases-3 and -7.

Conclusion and Future Directions

This guide has outlined a plausible, multi-targeted mechanism of action for the novel carbazole derivative, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, as a potential anticancer agent. By drawing upon the extensive research on structurally similar compounds, we have proposed that its efficacy stems from the inhibition of key protein kinases, the disruption of microtubule dynamics leading to cell cycle arrest, and the induction of apoptosis. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these hypotheses.

Future research should focus on identifying the specific kinase targets of this compound through comprehensive screening against a panel of kinases. Furthermore, proteomics and transcriptomics studies could provide a broader understanding of the cellular pathways modulated by this molecule. The promising in vitro activities suggested in this guide warrant further investigation in preclinical in vivo models to assess its therapeutic potential. The continued exploration of the rich chemical space of carbazole derivatives holds great promise for the development of novel and effective cancer therapies.

References

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved March 29, 2026, from [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Europe PMC. Retrieved March 29, 2026, from [Link]

  • N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. (2014, July 2). PLOS ONE. Retrieved March 29, 2026, from [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015, July 23). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2025, October 16). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 6). Assay Genie. Retrieved March 29, 2026, from [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025, February 15). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Synthesis and biological evaluation of pyridinium-functionalized carbazole derivatives as promising antibacterial agents. (2017, September 15). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Carbazole Derivatives as Anti-Cancer and Anti-Migratory Agents. (2018, February 15). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015, July 23). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents. (2021, July 2). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved March 29, 2026, from [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]

  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. (n.d.). Academia.edu. Retrieved March 29, 2026, from [Link]

  • A Concise Review on Carbazole Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved March 29, 2026, from [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021, July 3). MDPI. Retrieved March 29, 2026, from [Link]

  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019, April 7). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. (2020, January 15). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved March 29, 2026, from [Link]

  • Cell-Based Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved March 29, 2026, from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved March 29, 2026, from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved March 29, 2026, from [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Apoptosis Marker Assays for HTS. (2021, July 1). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved March 29, 2026, from [Link]

  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024, September 1). Bentham Science. Retrieved March 29, 2026, from [Link]

  • Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. (n.d.). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

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Sources

Foundational

In-Depth Technical Guide: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole – Molecular Properties and Synthetic Workflows

Executive Summary The construction of highly substituted benzo-fused nitrogen heterocycles remains a formidable challenge in synthetic organic chemistry due to issues with regioselectivity and intermediate stability. 1-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of highly substituted benzo-fused nitrogen heterocycles remains a formidable challenge in synthetic organic chemistry due to issues with regioselectivity and intermediate stability. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a highly specialized, sterically encumbered carbazole derivative that serves as a critical intermediate in the formal total synthesis of bioactive alkaloids, including carazostatin, carbazoquinocin C, and antiostatin A4[1].

This technical guide provides an authoritative breakdown of the physicochemical properties, exact mass analytics, and the state-of-the-art continuous-flow photochemical methodologies required to synthesize and validate this complex molecule.

Chemical Identity and Physicochemical Properties

The carbazole core provides a rigid, planar, electron-rich framework. The specific substitution pattern (1-heptyl, 3-methoxy, 2-methyl) mimics the lipophilic and electronic properties required for the antioxidant and neuroprotective activities observed in its downstream natural product targets[1].

Table 1: Quantitative Molecular Data
PropertyValueCausality / Analytical Significance
Chemical Formula C₂₁H₂₇NODetermines the isotopic envelope and exact mass calculations.
Molecular Weight 309.453 g/mol Calculated using standard atomic weights; essential for stoichiometric reaction planning.
Monoisotopic Exact Mass 309.2093 DaCritical for HRMS validation; ensures the absence of isobaric interferences during characterization.
Nitrogen Rule Odd (1 N)The nominal mass (309) is odd, structurally confirming the presence of a single nitrogen atom in the carbazole core.

Mechanistic Role in Alkaloid Synthesis

Traditional cross-coupling methods often fail to achieve the dense functionalization seen in 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. To overcome this, researchers utilize a tandem benzannulation/cyclization strategy [2].

In this pathway, a photo-Wolff rearrangement generates a highly reactive vinylketene in situ. This bypasses the need to isolate unstable intermediates. The vinylketene immediately reacts with an ynamide via a pericyclic cascade to form a highly substituted aniline, which is subsequently cyclized to form the carbazole core[1].

ReactionPathway A Diazo Ketone (Precursor) B Vinylketene (Reactive Intermediate) A->B Photo-Wolff Rearrangement C Highly Substituted Aniline B->C + Ynamide Pericyclic Cascade D 1-Heptyl-3-methoxy-2-methyl -9H-carbazole C->D Cyclization E Carazostatin (Alkaloid Target) D->E Deprotection & Functionalization

Tandem benzannulation and cyclization cascade yielding the carbazole core.

Experimental Workflow: Continuous-Flow Photochemical Synthesis

Batch photochemistry often suffers from the Beer-Lambert law limitations, where light penetration drops exponentially, leading to over-irradiation of products at the vessel walls and unreacted starting materials in the center. To synthesize 1-Heptyl-3-methoxy-2-methyl-9H-carbazole efficiently, a continuous-flow photochemical reactor is utilized[3].

Step-by-Step Protocol: Photochemical Benzannulation

Step 1: Reactor Preparation

  • Action: Wrap approximately 50 feet of FEP (Fluorinated Ethylene Propylene) tubing (0.030 in. I.D., 0.0625 in. O.D., ~6.3 mL internal volume) tightly around a quartz immersion well[3].

  • Causality: FEP is highly UV-transparent and chemically inert against organic solvents. The narrow internal diameter ensures a high surface-area-to-volume ratio, maximizing uniform photon flux across the entire reaction mixture.

Step 2: Light Source and Thermal Regulation

  • Action: Insert a 450W Hanovia medium-pressure mercury lamp equipped with a Pyrex filter into the quartz well. Circulate cooling tap water through the surrounding water jacket[3].

  • Causality: The Pyrex filter acts as a critical cut-off for high-energy UV light (<280 nm). This prevents the photolytic degradation of the sensitive ynamide precursor, selectively exciting only the diazo ketone. The water jacket prevents thermal runaway and degradation of the newly formed vinylketene.

Step 3: Continuous Flow Injection

  • Action: Dissolve the diazo ketone and ynamide precursors in a degassed solvent. Use a precision syringe pump to inject the mixture through the FEP tubing at a strictly controlled flow rate.

  • Causality: Degassing the solvent prevents oxygen-mediated quenching of the photochemical excited state. The syringe pump controls the residence time, which must be empirically optimized to achieve 100% conversion without photobleaching the resulting aniline.

Step 4: Product Collection and Cyclization

  • Action: Collect the eluted highly substituted aniline and subject it to oxidative or metal-mediated cyclization conditions to yield the final 1-Heptyl-3-methoxy-2-methyl-9H-carbazole[1].

FlowReactor Reagents Diazo Ketone + Ynamide Pump Syringe Pump Reagents->Pump Reactor FEP Tubing Reactor (Quartz Immersion Well) Pump->Reactor Continuous Flow Collection Product Collection (Aniline/Carbazole) Reactor->Collection Elution Lamp 450W Hanovia Lamp Lamp->Reactor Photons (UV)

Continuous-flow photochemical reactor setup for vinylketene generation.

Analytical Validation via Mass Spectrometry

To validate the successful synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, rigorous analytical verification is required. Nominal mass instruments (like standard single quadrupoles) are insufficient for complex heterocycles due to the high risk of isobaric impurities.

  • Instrument of Choice: A Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer (e.g., Bruker Daltonics APEXII 3 Tesla) is required to achieve ultra-high mass resolving power[3].

  • Ionization Strategy: Electrospray Ionization (ESI) in positive mode. The secondary amine nature of the carbazole nitrogen (9H) readily accepts a proton to form the [M+H]⁺ ion.

  • Target m/z: The theoretical monoisotopic exact mass of the neutral molecule is 309.2093 Da . The protonated molecular ion [M+H]⁺ will appear at m/z 310.2171 .

  • Validation Criteria: A self-validating system requires a mass error of less than 2-5 ppm to unambiguously confirm the C₂₁H₂₇NO elemental composition and rule out co-eluting structural isomers.

References

  • Synthesis of highly substituted benzo-fused nitrogen heterocycles via tandem benzannulation/cyclization strategies Source: Massachusetts Institute of Technology (MIT) DSpace URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of Novel Carbazole Derivatives: The Case of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Abstract: The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] As novel carbazole derivatives are synthesized, a robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] As novel carbazole derivatives are synthesized, a robust and efficient preliminary toxicity assessment is paramount to de-risk drug development programs and identify candidates with the highest potential for safety and efficacy.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial toxicological evaluation of a novel carbazole derivative, exemplified by the hypothetical compound 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. We will detail a tiered, integrated testing strategy, beginning with in silico predictions and progressing through essential in vitro assays for cytotoxicity, genotoxicity, and target organ toxicity. The protocols and rationale described herein are grounded in established methodologies and regulatory expectations, providing drug development professionals with a validated roadmap for early safety assessment.[5][6]

Introduction: The Rationale for Early Toxicity Screening

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a high rate of attrition often due to unforeseen toxicity.[4] Early-stage in vitro toxicology screening is a critical strategy to identify potential liabilities, reduce reliance on animal testing, and allocate resources to the most promising candidates.[3][4] This "fail-fast, fail-cheap" approach is central to modern drug discovery.[7]

Carbazole and its derivatives, while medicinally important, are not without potential hazards. Some derivatives have been shown to be mutagenic, toxic, and even carcinogenic.[8] Therefore, a systematic evaluation of any new carbazole compound is not merely a regulatory formality but a scientific necessity.

This guide outlines a logical workflow for the preliminary toxicity assessment of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, a novel derivative. The strategy emphasizes a multi-parametric approach, integrating computational and experimental data to build a comprehensive initial safety profile.

Tier 1: In Silico Toxicity Prediction

Before committing to resource-intensive wet-lab experiments, computational toxicology models can provide rapid, cost-effective initial predictions of a compound's potential hazards.[7][9][10] These methods use a chemical's structure to forecast its interaction with biological systems based on vast datasets of known toxicological information.[7]

2.1. Scientific Rationale

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms analyze molecular fragments and physicochemical properties to predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[7][11] This allows for the early flagging of potential structural liabilities that might lead to toxicity.

2.2. Recommended Tools & Endpoints

A suite of QSAR modeling tools should be employed to enhance the confidence of predictions.[9]

  • Endpoints to Assess:

    • Genotoxicity (e.g., Ames mutagenicity)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (e.g., hERG blockage)

    • Skin Sensitization

  • Publicly Available & Commercial Software:

    • ProTox-II: A web server for predicting various toxicological endpoints.[10]

    • ToxTree: An open-source application that estimates toxic hazards using a decision tree approach.[11]

    • OECD QSAR Toolbox: A comprehensive tool for predicting the toxicological properties of chemicals.[9]

    • DEREK Nexus: An expert rule-based system for toxicity prediction.[9]

2.3. Data Interpretation

The output from these models should be considered a preliminary "weight of evidence" assessment.[9] Positive alerts do not necessarily condemn a compound but highlight areas requiring rigorous experimental investigation. Conversely, a clean in silico profile increases confidence but does not replace the need for in vitro testing.

Tier 2: Core In Vitro Experimental Assessment

This tier forms the foundation of the experimental safety profile. It involves a battery of standardized in vitro assays designed to assess general cytotoxicity, genotoxicity, and potential organ-specific toxicities.

General Cytotoxicity: Assessing Cell Viability and Membrane Integrity

The first experimental step is to determine the concentration at which the compound causes general cell death. This is crucial for selecting appropriate, non-lethal concentrations for subsequent, more specific assays. Two complementary assays are recommended to distinguish between metabolic dysfunction and loss of membrane integrity.

3.1.1. MTT Assay (Metabolic Activity)

  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[12]

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549, or a relevant cancer cell line) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate overnight.

    • Compound Treatment: Treat cells with a serial dilution of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

3.1.2. LDH Release Assay (Membrane Integrity)

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[13] The amount of LDH in the supernatant is therefore proportional to the number of lysed cells.[13][14] This assay serves as a complementary method to the MTT assay, specifically measuring cell lysis.[12]

  • Protocol:

    • Cell Seeding & Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

    • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[15]

    • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[13]

    • LDH Reaction: Add the LDH reaction mixture to each well. This mixture contains lactate, NAD+, and a tetrazolium salt.[13]

    • Incubation & Absorbance: Incubate for 30 minutes at room temperature, protected from light, and then add a stop solution.[13] Measure the absorbance at 490 nm.[13][14]

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

3.1.3. Data Presentation and Interpretation

AssayEndpoint1-Heptyl-3-methoxy-2-methyl-9H-carbazolePositive Control (Doxorubicin)
MTT IC50 (µM) after 48h[Example Value: 45.2][Example Value: 1.5]
LDH EC50 (µM) after 48h[Example Value: >100][Example Value: 5.8]
A significant difference between the MTT IC50 and LDH EC50 may suggest that the compound is cytostatic (inhibits proliferation) at lower concentrations and cytotoxic (causes cell lysis) only at much higher concentrations.
Genotoxicity: Assessing Mutagenic Potential

Genotoxicity testing is a regulatory requirement and a critical step in safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to cancer.[16][17]

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: The Ames test is a widely used method to assess a compound's mutagenic potential.[18] It uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[18] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[18]

  • Protocol (Plate Incorporation Method):

    • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism, as some compounds only become mutagenic after being metabolized.[19]

    • Exposure: Mix the test compound, the bacterial tester strain, and (if applicable) the S9 mix with molten top agar.[18]

    • Plating: Pour this mixture onto a minimal glucose agar plate (lacking the required amino acid).[20]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.[20]

3.2.2. In Vitro Micronucleus Assay

  • Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[21][22] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[23]

  • Protocol (using Cytochalasin B):

    • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with at least three concentrations of the test compound for 3-4 hours (with and without S9) or for a longer period (e.g., 24 hours) without S9.[24]

    • Cytokinesis Block: Add Cytochalasin B, which blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[21] This ensures that only cells that have undergone one division are scored.[21][23]

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[24]

    • Scoring: Using a microscope or an automated imaging system, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[21]

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[24]

Organ-Specific Toxicity: Hepatotoxicity and Cardiotoxicity

3.3.1. In Vitro Hepatotoxicity Assessment

  • Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[25] Human hepatoma cell lines, such as HepG2, are widely used as an initial screen for potential hepatotoxicity.[25][26] While they have lower metabolic activity than primary human hepatocytes, they provide a reproducible and accessible model.[25]

  • Protocol:

    • Cell Culture: Culture HepG2 cells in a suitable medium.[26]

    • Treatment: Expose the cells to a range of concentrations of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole for 24-72 hours.

    • Endpoint Measurement: Assess cytotoxicity using the MTT and/or LDH assays as described above. Additionally, specific markers of liver injury, such as Aspartate Aminotransferase (AST) release into the medium, can be quantified.[26]

    • High-Content Analysis (HCA): For a more detailed assessment, HCA can be employed. This involves using fluorescent probes to simultaneously measure multiple parameters like mitochondrial membrane potential, reactive oxygen species (ROS) generation, and lipid peroxidation, providing deeper mechanistic insights into the mode of toxicity.[27]

3.3.2. In Vitro Cardiotoxicity Assessment (hERG Assay)

  • Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[28][29][30] Therefore, screening for hERG channel inhibition is a critical safety assessment in early drug discovery.[28][31]

  • Methodology: Automated patch-clamp electrophysiology is the standard high-throughput method for this assessment.[29][30]

  • Protocol Outline:

    • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[30]

    • Electrophysiology: A whole-cell patch-clamp technique is used to measure the hERG current before and after the application of the test compound.[30]

    • Data Analysis: The percentage of inhibition of the hERG current is calculated at various concentrations to determine an IC50 value. A potent IC50 value is a significant red flag for potential cardiotoxicity.

Visualization of Workflows

Overall Preliminary Toxicity Screening Workflow

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Experimental Assessment cluster_2 Data Integration & Decision Making in_silico In Silico Toxicity Prediction (QSAR, ProTox-II, ToxTree) analysis_1 Analyze Structural Alerts & Predict Potential Liabilities in_silico->analysis_1 Identify hazards cytotoxicity General Cytotoxicity (MTT & LDH Assays) analysis_1->cytotoxicity Guide concentration selection genotoxicity Genotoxicity (Ames & Micronucleus) cytotoxicity->genotoxicity Determine sub-lethal doses organ_tox Organ-Specific Toxicity (HepG2 & hERG) genotoxicity->organ_tox integration Integrate All Data Points organ_tox->integration decision Go / No-Go Decision Prioritize for Further Studies integration->decision

Caption: High-level workflow for preliminary toxicity assessment.

MTT Cytotoxicity Assay Workflow

MTT_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Add Serial Dilutions of Test Compound & Controls incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Aspirate Media & Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570-590 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Next Steps

This guide presents a structured and scientifically rigorous approach to the preliminary toxicity evaluation of the novel carbazole derivative, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. By integrating in silico predictions with a core battery of in vitro assays, researchers can efficiently identify potential safety liabilities, enabling data-driven decisions. The results from this initial screen—encompassing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—will form a critical part of the compound's overall profile, guiding its future development. A favorable outcome from these studies provides a strong rationale for advancing the compound to more complex studies, such as mechanistic toxicology and, eventually, regulated in vivo safety assessments.

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Foundational

Carbazole Derivatives in Drug Discovery: A Technical Guide to Natural Occurrence, Synthesis, and Biological Significance

Abstract Carbazole and its derivatives represent a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry. This is largely due to their unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Carbazole and its derivatives represent a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry. This is largely due to their unique structural and electronic properties, which make them a "privileged scaffold" for engaging with a variety of biological targets.[1][2] First isolated from coal tar in 1872, the carbazole framework is now known to be prevalent in numerous natural alkaloids, particularly from botanical and microbial sources.[2][3] These naturally occurring compounds and their synthetic analogs exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5][6] This technical guide provides an in-depth exploration of the discovery and natural occurrence of carbazole alkaloids, with a particular focus on derivatives structurally related to synthetic targets like 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. We will detail the methodologies for their isolation and characterization, discuss their vast therapeutic potential, and propose a logical synthetic pathway for novel derivatives, thereby offering a comprehensive resource for professionals in drug discovery and development.

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The carbazole nucleus is a tricyclic heteroaromatic system consisting of two benzene rings fused to a central five-membered pyrrole ring.[1] This planar, π-conjugated system possesses desirable electronic and charge-transport properties, making it an ideal pharmacophore. The parent compound, 9H-carbazole, was first identified in coal tar by Graebe and Glaser in 1872.[7] However, its significance in drug discovery surged with the isolation of the first natural carbazole alkaloid, murrayanine, from the stem bark of Murraya koenigii (Rutaceae).[1][8] This discovery opened the door to a vast family of natural products with profound biological activities.

The term "privileged scaffold" is applied to molecular frameworks that can serve as ligands for multiple, diverse biological receptors upon modification. The carbazole structure fits this description perfectly. Its rigid and planar nature allows for effective intercalation with DNA, a mechanism underlying the anticancer activity of many derivatives.[9][10] Furthermore, the nitrogen atom at the 9-position and the carbon atoms at positions 1 through 8 provide numerous sites for functionalization, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with specific biological targets.

Natural Sources of Carbazole Alkaloids

Carbazole alkaloids are found in a diverse range of organisms, from higher plants to microorganisms.

Botanical Sources: The Rutaceae Family

The most prolific source of carbazole alkaloids is the plant family Rutaceae, particularly the genera Murraya, Glycosmis, and Clausena.[11][12][13] These plants, native to Southern Asia, produce a rich variety of monomeric and dimeric carbazole alkaloids.[13]

  • Murraya koenigii (Curry Leaf Tree): This species is arguably the most well-studied source, yielding a plethora of bioactive alkaloids, including the pioneering murrayanine, as well as mahanine, girinimbine, and mahanimbine.[4][14][15][16]

  • Glycosmis pentaphylla (Gin Berry): This plant is known to produce various carbazole alkaloids, including glycozoline and glycozolidine.[7][17]

  • Clausena Species (C. wallichii, C. excavata, C. anisum-olens): These species are sources of unique carbazoles with demonstrated antibacterial, anti-HIV, and cytotoxic activities.[11][18]

Microbial Sources

Beyond the plant kingdom, microorganisms are also a notable source of carbazole derivatives. These microbial carbazoles often feature unique substitution patterns not typically seen in plant-derived alkaloids.

  • Actinomycetes: These soil-dwelling bacteria produce the carbazomycin class of antibiotics, which possess a carbazole framework and exhibit antifungal and antibacterial properties.[1]

  • Fungi and Cyanobacteria: Various fungi (Aspergillus species) and blue-green algae (Hyella caespitosa) have also been identified as sources of carbazole compounds.[1][2][3]

Table 1: Representative Naturally Occurring Carbazole Alkaloids
Alkaloid NameNatural Source(s)Carbon SkeletonKey Biological Activity
Murrayanine Murraya koenigiiC13Antimicrobial[1][5]
Girinimbine Murraya koenigiiC18Anticancer[19]
Mahanine Murraya koenigiiC23Potent Anticancer[4]
Mahanimbine Murraya koenigiiC23Antimicrobial, Anticancer[14][20]
Glycozoline Glycosmis pentaphyllaC13Not extensively studied
Carbazomycin A/B Streptomyces sp.C16Antibacterial, Antifungal
Ellipticine Ochrosia ellipticaN/A (Pyridocarbazole)Anticancer[8]

Isolation and Structural Elucidation: A Methodological Overview

The journey from a natural source to a pure, characterized compound involves a systematic workflow combining extraction, separation, and spectroscopic analysis.

Extraction and Chromatographic Separation

The primary goal is to extract the alkaloids from the complex matrix of the source material and then separate them from other phytochemicals.

Step-by-Step General Protocol for Isolation from Plant Material:

  • Preparation of Material: The plant material (e.g., dried and powdered roots, bark, or leaves) is the starting point.

  • Solvent Extraction: A non-polar or moderately polar organic solvent (e.g., petroleum ether, ethyl acetate, or chloroform) is used for initial extraction, often through maceration or Soxhlet extraction.[15][21] This crude extract contains a mixture of compounds.

  • Acid-Base Extraction (Optional but Recommended): To enrich the alkaloid content, an acid-base extraction can be performed. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution. The alkaloids, being basic, move into the aqueous phase as salts. The aqueous phase is then made basic, and the free alkaloids are re-extracted back into an organic solvent.

  • Chromatographic Purification: The enriched extract is subjected to various chromatographic techniques to separate the individual compounds.

    • Column Chromatography (CC): Typically the first step, using silica gel or alumina as the stationary phase, to perform a bulk separation of the mixture into several fractions.[20]

    • High-Performance Liquid Chromatography (HPLC): Used for finer separation of the collected fractions to yield pure compounds. Reversed-phase C18 columns are common.[22][23]

    • High-Performance Thin-Layer Chromatography (HPTLC): A rapid and efficient method for both identifying the presence of specific alkaloids in fractions and for quantitative analysis.[20][21]

G cluster_prep Sample Preparation cluster_extraction Extraction & Enrichment cluster_purification Purification plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_base Acid-Base Wash crude_extract->acid_base alkaloid_rich Alkaloid-Rich Fraction acid_base->alkaloid_rich column_chrom Column Chromatography (Silica Gel) alkaloid_rich->column_chrom fractions Collected Fractions column_chrom->fractions hplc HPLC / HPTLC fractions->hplc pure_compound Pure Carbazole Alkaloid hplc->pure_compound

Fig 1: General workflow for the isolation of carbazole alkaloids.
Structural Characterization

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as N-H stretches (for 9H-carbazoles), C=O (carbonyls), and O-H (hydroxyls).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework.

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling).[11][15]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all atoms and the final assembly of the structure.

The Case of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole: A Synthetic Perspective

A comprehensive search of the scientific literature does not indicate that 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a known naturally occurring alkaloid. Its specific substitution pattern, particularly the long alkyl chain at the C-1 position, suggests it is more likely a target for synthetic chemistry, designed to enhance properties like lipophilicity for improved membrane permeability.

A highly effective and convergent strategy for constructing such substituted carbazoles is the Cadogan reductive cyclization .[24][25] This method involves the deoxygenative cyclization of a 2-nitrobiphenyl precursor using a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite.

Rationale for this Approach:

  • Versatility: The required 2-nitrobiphenyl intermediate can be readily assembled using a Suzuki coupling, which allows for the precise and regioselective installation of the desired substituents on both aromatic rings before the final cyclization step.

  • Efficiency: This two-step sequence (Suzuki coupling followed by Cadogan cyclization) is a powerful and step-economic route to highly functionalized carbazoles.

G start1 2-Bromo-3-methyl-anisole intermediate 2'-Heptyl-3-methoxy-2-methyl-6'-nitrobiphenyl start1->intermediate Suzuki Coupling (Pd Catalyst, Base) start2 2-Heptyl-6-nitrophenyl boronic acid start2->intermediate Suzuki Coupling (Pd Catalyst, Base) product 1-Heptyl-3-methoxy-2-methyl-9H-carbazole intermediate->product Cadogan Cyclization (P(OEt)3, Heat)

Fig 2: Proposed synthetic pathway for the target carbazole derivative.

Hypothetical Step-by-Step Synthetic Protocol:

  • Step 1: Suzuki Coupling to form the Biphenyl Intermediate.

    • To a degassed solution of 2-bromo-3-methyl-anisole (1.0 eq) and 2-heptyl-6-nitrophenylboronic acid (1.1 eq) in a solvent mixture like toluene/ethanol/water, add a base such as sodium carbonate (2.0 eq).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux (e.g., 90 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and purify the resulting 2'-heptyl-3-methoxy-2-methyl-6'-nitrobiphenyl by column chromatography.

  • Step 2: Cadogan Reductive Cyclization.

    • Dissolve the purified nitrobiphenyl intermediate (1.0 eq) in an excess of triethyl phosphite (which also serves as the solvent).

    • Heat the mixture to a high temperature (e.g., 150-160 °C) under an inert atmosphere for 6-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After cooling, remove the excess triethyl phosphite under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product, 1-heptyl-3-methoxy-2-methyl-9H-carbazole.

Biological Activities and Therapeutic Potential

The carbazole scaffold is associated with an exceptionally broad range of pharmacological activities, making it a cornerstone in the development of new therapeutic agents.

  • Anticancer Activity: This is one of the most significant properties of carbazole derivatives. Many act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[4][9] Others function by inhibiting key enzymes essential for tumor growth, such as topoisomerases I and II.[10] The natural alkaloid mahanine, for instance, shows potent antiproliferative activity against numerous cancer cell lines.[4]

  • Antimicrobial Activity: Carbazole derivatives have shown efficacy against a wide spectrum of pathogens.[26] This includes Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[27] The natural carbazomycins are a prime example of their antibiotic potential. Additionally, antifungal properties have been widely reported.[1][28]

  • Neuroprotective Activity: Several carbazole alkaloids from the Rutaceae family have been identified as potential agents against neurodegenerative diseases like Alzheimer's and Parkinson's.[6][12] Their mechanisms are believed to involve antioxidant effects, inhibition of acetylcholinesterase, and protection against neuronal apoptosis.[29]

  • Anti-inflammatory and Antioxidant Effects: Many carbazoles exhibit potent anti-inflammatory and free-radical-scavenging properties, suggesting their utility in treating inflammatory conditions.[1]

  • Antiviral Activity: Certain derivatives have demonstrated promising antiviral activity, notably against HIV by inhibiting viral replication.[18]

Table 2: Bioactivity Profile of Selected Carbazole Derivatives
CompoundActivity TypeTarget/Mechanism (if known)Reported Potency (MIC/IC₅₀)
Mahanine AnticancerInduction of Apoptosis~1-10 µM in various cell lines[4]
Carbazole 19j AntimicrobialDNA Gyrase Inhibition (proposed)MIC: 0.9 µg/mL (vs. S. aureus)[30]
Clausenawalline C AntibacterialNot specifiedMIC: 4 µg/mL (vs. MRSA)[11]
Claulansine J NeuroprotectiveProtection against 6-OHDA-induced apoptosisEC₅₀: 0.36 µM[29]
Siamenol Anti-HIVHIV-1 InhibitionEC₅₀: 2.6 µg/mL[18]
Synthetic Aminopyrimidines AntibacterialNot specifiedMIC: ~10 µg/mL (vs. S. aureus)[30]

Conclusion and Future Directions

The carbazole scaffold is a time-tested and remarkably versatile platform for drug discovery. Nature has provided a rich library of carbazole alkaloids, primarily from the Rutaceae family, that exhibit a wide array of potent biological activities.[8][12] Established methods for their isolation and characterization continue to yield novel structures with therapeutic potential.

Simultaneously, the power of synthetic chemistry allows for the rational design of novel carbazole derivatives, such as 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, which are not found in nature. By leveraging robust synthetic strategies like the Suzuki coupling and Cadogan cyclization, researchers can systematically modify the carbazole core to optimize pharmacokinetic properties and enhance potency and selectivity against specific disease targets. The continued exploration of both natural and synthetic carbazoles holds immense promise for the development of next-generation therapeutics to combat a range of human diseases, from cancer and infectious diseases to neurodegenerative disorders.

References

  • A review on the biological potentials of carbazole and its derived products. (2022). Molecular Diversity.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. (2023). Anti-Infective Agents.
  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). MDPI.
  • Bioactive Carbazole Alkaloids from Clausena wallichii Roots. (2012).
  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules.
  • The anticancer activity of carbazole alkaloids. (2021).
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021).
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Examples of biologically active carbazole derivatives. (n.d.).
  • Antitumor Agents. 203. Carbazole Alkaloid Murrayaquinone A and Related Synthetic Carbazolequinones as Cytotoxic Agents. (2000).
  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (2011). Journal of Saudi Chemical Society.
  • Current Perspective of Natural Alkaloid Carbazole and its Derivatives as Antitumor Agents. (2015). Anti-Cancer Agents in Medicinal Chemistry.
  • The anticancer activity of carbazole alkaloids. (2022). Archives of Pharmacal Research.
  • Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. (n.d.).
  • Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. (n.d.).
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegener
  • Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae). (n.d.). Universiti Kebangsaan Malaysia.
  • Constituents of carbazole alkaloids and anti-cancer properties of extracts, mahanine, isomahanine, mahanimbine, and girinimbine from Bergera koenigii: A review. (n.d.). Journal of Applied Pharmaceutical Science.
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegener
  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023).
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegener
  • Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evalu
  • The carbazole drug. (2024). ChemicalBook.
  • Chapter 2 Occurrence, Isolation, and Structure Elucidation. (n.d.).
  • Carbazole. (n.d.). Wikipedia.
  • Isolation and cytotoxic investigation of new carbazole alkaloids from Murraya koenigii (Linn.) Spreng. (2018). UM Research Repository.
  • Alkaloidal Constituents of Murraya koenigii. Isolation and Structural Elucidation of Novel Binary Carbazolequinones and Carbazole Alkaloids. (n.d.). Scilit.
  • Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020). Journal of Microbiology and Biotechnology.
  • HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves. (n.d.).
  • Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. (2022).
  • HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves. (n.d.). Semantic Scholar.
  • Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. (2023). Taylor & Francis Online.
  • Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. (2022).
  • Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. (2022). Journal of Scientific Research.
  • Carbazole synthesis. (n.d.). Organic Chemistry Portal.
  • 1-heptyl-3-methoxy-2-methyl-9-tosyl-9H-carbazole. (n.d.). Guidechem.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
  • Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review
  • New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanehydrazide. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • Structure and Optical Properties of 2,3,7,9-Polysubstituted Carbazole Derivatives. Experimental and Theoretical Studies. (2001).
  • 1-Hydroxy-3-methyl-9H-carbazole-2-carbaldehyde. (n.d.).

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Exploratory

Electronic and photophysical properties of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Electronic and Photophysical Properties of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole: A Technical Whitepaper Executive Summary 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1), also known in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic and Photophysical Properties of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole: A Technical Whitepaper

Executive Summary

1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1), also known in medicinal chemistry as O-methylcarazostatin, is a highly functionalized tricyclic heteroaromatic compound[1][2]. Originally derived from the structural optimization of carbazole alkaloids found in Streptomyces species, this molecule bridges the gap between biological radical scavengers and advanced optoelectronic materials[3][4]. This whitepaper provides an in-depth analysis of its electronic architecture, photophysical signatures, and the causality behind its behavior as both a potent antioxidant and a promising hole-transporting material (HTM).

Molecular Architecture and Substituent Causality

The fundamental optoelectronic and biological properties of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole are dictated by its rigid π -conjugated core and its highly specific substitution pattern.

  • The 9H-Carbazole Core: The parent carbazole moiety provides a planar, electron-rich 14- π electron system. The nitrogen atom (position 9) acts as a strong electron donor, making the core inherently easily oxidizable and an excellent p-type (hole-transporting) scaffold[5][6].

  • 3-Methoxy Group (Electronic Modulator): In the carbazole numbering system, the C3 position is para to the nitrogen atom's resonance influence. The addition of a methoxy group at C3 introduces a strong mesomeric (+M) electron-donating effect. This directly raises the Highest Occupied Molecular Orbital (HOMO) energy level, lowering the ionization potential[7]. Consequently, the molecule can easily donate an electron to reactive oxygen species (ROS) or adjacent hole-transport layers, stabilizing the resulting radical cation via resonance[4][8].

  • 1-Heptyl Chain (Steric & Solvation Dynamics): Located ortho to the nitrogen atom, the bulky 1-heptyl chain does not significantly participate in the π -conjugation. Instead, it serves two critical functions: (1) It provides steric shielding to the nitrogen center, preventing unwanted intermolecular dimerization of the radical cation, and (2) it vastly increases the lipophilicity (LogP) of the molecule. This prevents aggregation-caused quenching (ACQ) in solid-state organic light-emitting diodes (OLEDs) and enhances integration into lipid bilayers for biological antioxidant applications[8][9].

  • 2-Methyl Group: Provides mild inductive (+I) stabilization to the aromatic system and works synergistically with the heptyl chain to sterically lock the conformation of the methoxy group.

G A 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (Ground State) B Single Electron Transfer (SET) Oxidation Event A->B C Carbazole Radical Cation (Unpaired Spin on Nitrogen) B->C D Resonance Delocalization via π-Conjugated System C->D E Inductive & Mesomeric Stabilization by 3-Methoxy & 2-Methyl Groups D->E F Stable Intermediate (Antioxidant / HTM Function) E->F

Electron transfer and radical stabilization pathway of O-methylcarazostatin.

Photophysical and Electronic Signatures

Carbazole derivatives typically exhibit distinct UV-Vis absorption profiles corresponding to π→π∗ and n→π∗ transitions[3]. For 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, the extended conjugation and electron-donating substituents result in a characteristic photophysical profile with high fluorescence quantum yields in non-polar solvents[6].

Table 1: Quantitative Photophysical & Electronic Summary
ParameterTypical Value / CharacteristicStructural Causality
Absorption Maxima ( λmax​ ) ~224, 244, 289, 339 nmAllowed π→π∗ transitions of the highly conjugated tricyclic system.
Emission Maximum ( λem​ ) ~380 – 430 nm (Deep Blue)[6]Radiative decay from the S1​ state; slightly bathochromically shifted by the 3-methoxy group[5].
HOMO Energy Level ~ -5.20 to -5.40 eVElevated by the mesomeric (+M) electron donation from the 3-methoxy oxygen[7].
Optical Bandgap ( Eg​ ) ~3.2 - 3.4 eVWide bandgap characteristic of deep-blue emitting carbazole hosts[5].
Lipophilicity / Solubility High in CH2​Cl2​ , Toluene, LipidsDriven by the non-polar 1-heptyl aliphatic chain, enabling solution-processability[9].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the characterization of this compound must follow self-validating protocols that account for environmental variables.

Protocol 1: Electrochemical Determination of Energy Levels (Cyclic Voltammetry)

Causality: To accurately determine the HOMO level for OLED integration or to assess its oxidation potential for antioxidant efficacy, Cyclic Voltammetry (CV) must be performed using an internal standard. Relying solely on the reference electrode is prone to solvent-induced junction potential drift.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane ( CH2​Cl2​ ). Why: TBAPF6​ provides high conductivity while the bulky TBA+ and non-coordinating PF6−​ ions minimize ion-pairing interactions with the transient carbazole radical cation.

  • Analyte Introduction: Add 1-Heptyl-3-methoxy-2-methyl-9H-carbazole to achieve a 1.0 mM concentration.

  • Internal Standardization: Spike the solution with 0.5 mM Ferrocene (Fc). Why: The Fc/Fc+ redox couple acts as a self-validating internal reference (assumed to be -4.80 eV vs vacuum).

  • Measurement: Scan from -1.0 V to +1.5 V at a scan rate of 50 mV/s using a glassy carbon working electrode, Pt wire counter, and Ag/Ag+ reference.

  • Calculation: Extract the onset oxidation potential ( Eoxonset​ ) relative to the Fc/Fc+ peak. Calculate HOMO = −(Eoxonset​+4.80) eV.

Protocol 2: Steady-State Optical Characterization

Causality: High concentrations of carbazoles lead to excimer formation and inner-filter effects, artificially red-shifting the emission spectra and quenching the quantum yield.

  • Sample Preparation: Prepare a strictly 10 µM solution of the compound in spectroscopic grade CH2​Cl2​ [8].

  • Baseline Correction: Record a solvent-only baseline using matched quartz cuvettes (1 cm path length) to validate optical clarity.

  • Absorption: Scan from 200 nm to 600 nm. Identify the lowest energy absorption band (typically ~339 nm)[3].

  • Emission: Excite the sample at the identified λmax​ . Record the photoluminescence (PL) spectrum from 350 nm to 600 nm.

Workflow S1 Sample Prep (10 µM in CH2Cl2) S2 UV-Vis Absorption (200-600 nm) S1->S2 S3 Fluorescence Emission (Excitation at λ_max) S1->S3 S4 Cyclic Voltammetry (0.1 M TBAPF6) S1->S4 S5 Determine Optical Bandgap (Tauc Plot) S2->S5 S6 Calculate HOMO/LUMO (Onset Oxidation) S4->S6 S5->S6

Standardized workflow for photophysical and electrochemical characterization.

Applications in Drug Development and Optoelectronics

The unique electronic properties of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole allow it to function efficiently across two distinct scientific domains:

  • Medicinal Chemistry (Radical Scavenging): As an O-methylated derivative of carazostatin, the molecule exhibits profound antioxidant properties[2][4]. In standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the elevated HOMO level allows the carbazole core to readily donate an electron to the DPPH radical[8]. The 1-heptyl chain ensures the molecule can penetrate and protect liposomal membranes from lipid peroxidation, making it a valuable scaffold for neuroprotective drug development[4].

  • Organic Electronics (OLEDs): The wide optical bandgap (~3.2 eV) and deep-blue emission profile make this compound a highly suitable p-type host material or hole-transporting layer (HTL) in solution-processed OLEDs[5]. The alkyl chain significantly enhances its solubility in organic solvents, allowing for low-cost spin-coating or inkjet printing fabrication methods, while preventing crystallization within the thin film[9].

References

  • Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry. URL: [Link]

  • Organic Electronics. Semantic Scholar. URL: [Link]

  • 第15877页- 化工产品|求购化工产品|化工产品原料- CAS号查询. ichemistry.cn. URL:[Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. URL: [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. URL: [Link]

  • Isolation and synthesis of biologically active carbazole alkaloids. Semantic Scholar. URL:[Link]

  • O-methyltransferase CbzMT catalyzes iterative 3,4-dimethylations for carbazomycin biosynthesis. PMC. URL:[Link]

  • Synthesis, photophysical and antioxidant properties of carbazole-based bis-thiosemicarbazones. ResearchGate. URL:[Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC. URL: [Link]

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Foundational

Pharmacokinetics of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Abstract This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, a novel carbazole derivative. In early-stage drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, optimizing its structure, and identifying potential liabilities before committing to resource-intensive clinical trials.[1][2] This document outlines a logical, tiered approach to key in vitro assays, explaining the scientific rationale behind experimental choices and providing detailed, field-proven protocols. The methodologies described are grounded in regulatory expectations and are designed to build a robust pharmacokinetic profile, guiding informed decision-making in the progression of this new chemical entity (NCE).

Introduction: The Role of Early PK Profiling

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its unique electronic and physicochemical properties make it a versatile platform for drug design.[3][4] 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is an NCE designed to leverage this scaffold. However, its therapeutic potential can only be realized if it possesses a favorable pharmacokinetic profile.

In vitro ADME studies are indispensable tools in modern drug development.[2][5] They provide critical data on a compound's intrinsic properties, helping to answer fundamental questions:

  • Will the compound be absorbed after oral administration?

  • How extensively will it distribute into tissues?

  • How quickly will it be metabolized and cleared from the body?

  • Does it have the potential to cause harmful drug-drug interactions (DDIs)?[6]

This guide details a strategic sequence of assays designed to build a comprehensive in vitro ADME profile for our target compound, in alignment with recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]

dot

Caption: High-level workflow for in vitro pharmacokinetic assessment.

Intestinal Permeability and Efflux Liability

For an orally administered drug, efficient absorption across the intestinal epithelium is a prerequisite for bioavailability.[10] The Caco-2 cell permeability assay is the industry-standard model for predicting this process.[11][12] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[11][13]

Scientific Rationale

We assess permeability in two directions: from the apical (A) to the basolateral (B) side, simulating absorption into the bloodstream, and from B to A, to identify the involvement of efflux transporters like P-glycoprotein (P-gp).[14] An efflux ratio (ER) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter, which could limit its net absorption in vivo.[15] To specifically probe P-gp involvement, a parallel assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-gp) is highly informative.[16][17]

Experimental Protocol Summary (Caco-2)

A detailed protocol can be found in Appendix A.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer.[13]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Only monolayers with TEER values >200 Ω·cm² are used.[18] Lucifer Yellow, a membrane-impermeant marker, is also used to confirm monolayer integrity.

  • Transport Experiment: The test compound (e.g., 10 µM) is added to either the apical or basolateral chamber. Samples are taken from the receiver chamber at specific time points (e.g., 120 minutes).

  • Quantification: Compound concentrations in all samples are determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) and Efflux Ratio are calculated.

dot

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Data Presentation
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
1-Heptyl-3-methoxy-2-methyl-9H-carbazole 8.59.11.1High
Propranolol (High Perm. Control)>10>10~1.0High
Atenolol (Low Perm. Control)<1<1~1.0Low
Digoxin (P-gp Substrate Control)<1>5>5.0Low (Efflux)

Interpretation: A high Papp (A→B) value and an ER near 1.0 suggest that the compound is well-absorbed via passive diffusion and is not a substrate for major efflux transporters.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[19] According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolizing enzymes.[19][20] Therefore, determining the fraction unbound (fᵤ) is critical for interpreting pharmacokinetic and pharmacodynamic data.[21]

Scientific Rationale

Equilibrium dialysis is considered the gold standard for measuring PPB.[21][22] This method minimizes non-specific binding artifacts that can occur with other techniques like ultrafiltration.[22] In this assay, a semi-permeable membrane separates a plasma-containing compartment from a buffer compartment. The unbound drug equilibrates across the membrane, while the protein-bound drug remains in the plasma compartment. Measuring the compound's concentration in both chambers at equilibrium allows for the direct calculation of fᵤ.

Experimental Protocol Summary
  • Apparatus Setup: A multi-well equilibrium dialysis plate is used, with each well divided by a dialysis membrane (e.g., 10,000 Da MWCO).

  • Dosing: The test compound is spiked into pooled human plasma (and plasma from relevant preclinical species) and added to the donor side of the wells. Protein-free buffer (e.g., PBS) is added to the receiver side.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling & Analysis: Aliquots are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine compound concentrations.

  • Calculation: The percent bound and fraction unbound (fᵤ) are calculated.

Data Presentation
Species% Plasma Protein BoundFraction Unbound (fᵤ)
Human98.5%0.015
Rat97.2%0.028
Dog99.1%0.009
Warfarin (High Binding Control)>99%<0.01
Atenolol (Low Binding Control)<5%>0.95

Interpretation: High plasma protein binding (>99%) can limit drug distribution and may necessitate higher doses to achieve a therapeutic concentration of free drug. The heptyl chain and carbazole core suggest a lipophilic nature, making moderate to high binding likely.

Metabolism and Drug-Drug Interaction (DDI) Potential

Drug metabolism, occurring primarily in the liver, is the enzymatic conversion of drugs into more water-soluble compounds for excretion.[7][8] This process is a major determinant of a drug's clearance and half-life. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of marketed drugs.[23][24]

Metabolic Stability

The metabolic stability assay provides a measure of a compound's susceptibility to metabolism, yielding its in vitro intrinsic clearance (CLᵢₙₜ).[25][26]

Scientific Rationale: Human liver microsomes (HLM) are subcellular fractions that are rich in Phase I metabolizing enzymes like CYPs.[23][27] By incubating the compound with HLM in the presence of the necessary cofactor NADPH, we can measure the rate of disappearance of the parent compound over time.[23][28] A compound that is rapidly depleted is considered metabolically unstable and is likely to have high clearance and a short half-life in vivo.

Experimental Protocol Summary:

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled HLM (e.g., 0.5 mg/mL) at 37°C.[23]

  • Reaction Initiation: The reaction is started by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with cold acetonitrile.[23]

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Calculation: The rate of depletion is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

dot

Caption: Workflow for determining metabolic stability in liver microsomes.

Cytochrome P450 (CYP) Inhibition

Assessing a new drug's potential to inhibit CYP enzymes is a critical regulatory requirement for preventing clinically significant DDIs.[24][29][30] If our compound inhibits a CYP enzyme responsible for clearing another co-administered drug, it could lead to toxic accumulation of that other drug.[24]

Scientific Rationale: This assay measures the concentration of our test compound required to inhibit the activity of major human CYP isoforms by 50% (the IC₅₀ value). We use pooled HLM as the enzyme source and isoform-specific probe substrates that are converted into unique metabolites.[29][30] By measuring the rate of metabolite formation in the presence of varying concentrations of our compound, we can determine its inhibitory potency.

Experimental Protocol Summary:

  • Incubation: Pooled HLM are incubated with a cocktail of CYP-specific probe substrates (at their Kₘ concentration) and a range of concentrations of the test compound (e.g., 0.1 to 100 µM).

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Termination & Analysis: The reaction is stopped, and the concentration of the specific metabolite for each CYP isoform is measured by LC-MS/MS.

  • Calculation: Dose-response curves are generated to determine the IC₅₀ value for each isoform.

Data Presentation: Metabolism & DDI
ParameterValueInterpretation
Metabolic Stability
In Vitro t₁/₂ (min)35Moderately Stable
CLᵢₙₜ (µL/min/mg protein)19.8Low to Moderate Clearance
CYP Inhibition (IC₅₀, µM)
CYP1A2>50No significant inhibition
CYP2C9>50No significant inhibition
CYP2C19>50No significant inhibition
CYP2D628.5Weak inhibition
CYP3A4 (Midazolam)8.2Moderate inhibition

Interpretation: The compound shows moderate metabolic stability, suggesting it is not subject to rapid first-pass metabolism. The IC₅₀ value for CYP3A4 indicates a potential for drug-drug interactions, as CYP3A4 is responsible for the metabolism of approximately 50% of clinical drugs.[31] This finding would warrant further investigation, potentially including determination of the mechanism of inhibition (e.g., reversible vs. time-dependent).[31]

Early Assessment of Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug failure in late-stage development and post-market withdrawal.[32] Early in vitro screening for potential hepatotoxicity is a crucial de-risking step.

Scientific Rationale

Simple cytotoxicity assays using human liver-derived cell lines, such as HepG2, provide a rapid and cost-effective initial screen.[33][34] These assays measure cell death following exposure to the test compound. While not a replacement for more complex models, a positive result in a basic cytotoxicity assay is a significant red flag. Cell viability can be assessed using various endpoints, such as the reduction of MTT or measurement of ATP levels, which reflects the metabolic activity of living cells.

Data Presentation
Assay EndpointCC₅₀ (µM)Interpretation
HepG2 Cell Viability (MTT, 48h)>100Low potential for direct cytotoxicity
Chlorpromazine (Positive Control)~15Assay system is responsive

Interpretation: A CC₅₀ (cytotoxic concentration 50%) value significantly higher than the expected therapeutic concentration suggests a low risk of direct, acute hepatotoxicity.

Conclusion and Integrated Perspective

The in vitro pharmacokinetic profile of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, as determined through this series of assays, provides a strong foundation for its continued development. The compound demonstrates high permeability, is not a substrate for major efflux pumps, and exhibits moderate metabolic stability, suggesting favorable oral absorption and a reasonable half-life. While plasma protein binding is high, this is common for drugs in this chemical space. The key finding warranting further attention is the moderate inhibition of CYP3A4, which flags a potential for drug-drug interactions. The lack of direct hepatotoxicity at high concentrations is an encouraging safety signal.

Collectively, these data allow for an informed decision to proceed with lead optimization to mitigate the CYP3A4 inhibition or to advance the current compound into preclinical in vivo pharmacokinetic studies, now with a clear understanding of its fundamental ADME properties.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • Creative Biolabs. (n.d.). MDR1-MDCK Permeability. [Link]

  • Evotec. (n.d.). January 2020 US FDA In Vitro DDI Guidance. [Link]

  • BioDuro. (n.d.). In Vitro ADME. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Pharmaceutical Research, 18(11), 1527–1533. [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • King, E., et al. (2021). Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity. U.S. Food and Drug Administration. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. [Link]

  • Labcorp. (n.d.). Protein binding: Analysis for efficacy and safety. [Link]

  • Indigo Biosciences. (n.d.). Hepatotoxicity Assay Kit. [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. [Link]

  • Da-Ta Biotech. (2024). Hepatotoxicity Assays: Advancing Research. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

  • Domainex. (n.d.). MDCK Permeability Assay. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Unknown. (n.d.). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Paine, M. F., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(12), 1866–1874. [Link]

  • Evotec. (n.d.). Plasma Protein Binding. [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Labcorp. (n.d.). Enzyme Inhibition: Impact and Analysis in Drug Development. [Link]

  • Wang, S., et al. (2017). In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis. Journal of Antimicrobial Chemotherapy, 72(11), 3178–3186. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE, 18(1), e0279860. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. [Link]

  • Stana, A., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Molecules, 28(5), 2185. [Link]

  • Hernández-Fajardo, V. M., & Licea-Claverie, A. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2243. [Link]

  • Taylor & Francis Online. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. [Link]

  • Iester, M., et al. (2020). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 25(18), 4249. [Link]

  • ResearchGate. (n.d.). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. [Link]

  • Taylor & Francis Online. (n.d.). Investigation of in vitro and in silico effects of some novel carbazole Schiff bases on human carbonic anhydrase isoforms I and II. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) as an Environment-Sensitive Fluorescent Probe

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Live-Cell Lipid Droplet (LD) Tracking, Microviscosity Mapping, and Amyloid Fibril Detection Mechanistic Rationale & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Live-Cell Lipid Droplet (LD) Tracking, Microviscosity Mapping, and Amyloid Fibril Detection

Mechanistic Rationale & Structural Causality

The rational design of fluorescent probes relies on predictable photophysical responses to specific microenvironments. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) —originally synthesized via tandem benzannulation strategies for highly substituted benzo-fused nitrogen heterocycles[1]—possesses a unique structural triad that makes it an exceptional lipophilic fluorescent probe:

  • The 9H-Carbazole Core: Provides a rigid, planar, and highly conjugated π -system. Carbazoles are established electron donors that exhibit excellent photostability and high two-photon absorption cross-sections[2].

  • The N-Heptyl Chain (C7): The long alkyl chain acts as a hydrophobic anchor. This specific chain length provides optimal lipophilicity, driving the spontaneous partitioning of the probe into neutral lipid environments (such as lipid droplets) or the hydrophobic pockets of cross- β amyloid aggregates, preventing aggregation in aqueous media[2].

  • Methoxy (-OCH₃) and Methyl (-CH₃) Substituents: The electron-donating methoxy group at the C3 position enhances the Intramolecular Charge Transfer (ICT) state. This push-pull dynamic makes the probe's emission spectrum highly sensitive to local polarity and viscosity[3].

The Principle of Rotor Suppression

In low-viscosity aqueous environments, the free rotation of the functional groups around the carbazole core leads to rapid non-radiative decay, rendering the probe virtually non-fluorescent. However, upon partitioning into a highly viscous lipid droplet or intercalating into rigid amyloid fibrils, molecular rotation is physically restricted (Rotor Suppression). This forces the excited state to relax via radiative pathways, triggering a massive enhancement in fluorescence quantum yield[4].

Mechanism A HMMC Probe (Aqueous Media) B Hydrophobic Partitioning (Lipid Droplets/Amyloid) A->B Heptyl Chain Insertion C Non-Radiative Decay (Free Bond Rotation) A->C Low Viscosity D Rotor Suppression (Restricted Rotation) B->D High Viscosity/ Rigidity E Intense Fluorescence (High Quantum Yield) D->E ICT Stabilization

Figure 1: Logical relationship of HMMC photophysics via rotor suppression and ICT stabilization.

Photophysical Profile

To utilize HMMC effectively, optical parameters must be calibrated to avoid spectral bleed-through. The table below summarizes the quantitative photophysical data characteristic of N-alkylated carbazole derivatives.

ParameterValueCausality / Experimental Significance
Absorption Max ( λabs​ ) 340 – 360 nmCorresponds to the π−π∗ transition. Excitable via 355 nm UV or 405 nm violet lasers.
Emission Max ( λem​ ) 450 – 500 nmExhibits a strong solvatochromic shift; blue-shifted in non-polar lipid microenvironments.
Quantum Yield ( Φ ) in Water < 0.05High non-radiative decay prevents background noise in the cytosol or extracellular matrix.
Quantum Yield ( Φ ) in Lipids > 0.60Rotor suppression yields a >12-fold signal-to-noise ratio upon target binding.
Stokes Shift ~100 – 140 nmLarge shift prevents self-quenching and minimizes overlap with cellular auto-fluorescence.

Protocol A: Live-Cell Lipid Droplet Viscosity Imaging

This protocol details the use of HMMC for tracking lipid droplet dynamics. The system is self-validating: Oleic acid is used to artificially induce lipid droplet formation (positive control), ensuring the fluorescence signal is target-specific.

Materials
  • HMMC Stock Solution: 1 mM in anhydrous DMSO. (Causality: Anhydrous DMSO prevents premature aggregation of the highly lipophilic heptyl chain, which would cause false-positive Aggregation-Induced Emission).

  • HeLa or 3T3-L1 cell lines.

  • Oleic Acid (OA) conjugated to BSA (400 µM).

  • Live-cell imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

Step-by-Step Workflow
  • Cell Preparation & Control Induction: Seed cells in 35 mm glass-bottom confocal dishes. Grow to 70% confluency. For the positive control group, incubate cells with 400 µM OA-BSA for 12 hours to induce lipid droplet accumulation.

  • Probe Loading: Dilute the 1 mM HMMC stock to a final working concentration of 2.5 µM in warm, serum-free imaging buffer. Incubate the cells with the probe for 30 minutes at 37°C. (Causality: Serum proteins contain hydrophobic pockets that will sequester the probe before it reaches the cell membrane).

  • Washing Step: Wash the cells three times with warm HBSS. (Causality: Warm buffer prevents thermal shock to live cells, while washing removes non-specifically bound probe from the glass substrate, maximizing the signal-to-noise ratio).

  • Confocal Imaging: Image using a confocal laser scanning microscope.

    • Excitation: 405 nm diode laser.

    • Emission Window: 450–550 nm.

Workflow Step1 1. Stock Preparation 1 mM HMMC in anhydrous DMSO Step3 3. Probe Incubation 2.5 µM HMMC in serum-free buffer (30 min) Step1->Step3 Step2 2. Cell Culture & Induction Grow cells; +/- Oleic Acid (12h) Step2->Step3 Step4 4. Stringent Washing Wash 3x with warm HBSS Step3->Step4 Step5 5. Confocal Microscopy Ex: 405 nm | Em: 450-550 nm Step4->Step5

Figure 2: Experimental workflow for live-cell lipid droplet imaging using HMMC.

Protocol B: In Vitro Amyloid Fibril Detection

Carbazole analogs exhibit strong propensities for tracking amyloid aggregation due to their planar fluorophoric behavior[3]. HMMC can serve as an alternative to Thioflavin T (ThT) for tracking insulin or Amyloid- β (A β ) fibrillation kinetics.

Step-by-Step Workflow
  • Monomer Preparation: Dissolve human insulin in 20% acetic acid (pH 2.0) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter to remove pre-formed aggregates.

  • Assay Assembly: In a 96-well black, flat-bottom microplate, combine 190 µL of the insulin solution with 10 µL of HMMC working solution (final probe concentration: 10 µM).

  • Self-Validation Controls:

    • Negative Control: Buffer + 10 µM HMMC (measures baseline rotor freedom).

    • Benchmark Control: Insulin + 10 µM Thioflavin T (validates fibril formation kinetics against an industry standard).

  • Kinetic Reading: Seal the plate to prevent evaporation. Incubate in a fluorescence microplate reader at 37°C with continuous double-orbital shaking.

  • Data Acquisition: Read fluorescence every 10 minutes for 24 hours (Ex: 350 nm / Em: 480 nm). The plateauing of the fluorescence curve indicates the completion of the fibril elongation phase, as the HMMC probe becomes rigidly locked within the cross- β sheet architecture.

References

  • Boudreau, T. P. (2012). Synthesis of highly substituted benzo-fused nitrogen heterocycles via tandem benzannulation/cyclization strategies (Ph.D. Thesis, Massachusetts Institute of Technology).[Link]

  • Li, Y., et al. (2021). Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. RSC Advances, 11(15), 8820-8826.[Link]

  • Sarkar, S., et al. (2021). Exploring the Propensities of Fluorescent Carbazole Analogs toward the Inhibition of Amyloid Aggregation in Type 2 Diabetes: An Experimental and Theoretical Endeavor. ACS Omega, 6(38), 24650–24664.[Link]

Sources

Application

Application Note: Optimal Solvent Systems and Protocols for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Stock Solutions

Physicochemical Profiling & Mechanistic Challenges 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a highly substituted, lipophilic synthetic intermediate and structural analog of the carazostatin family of natural carbazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Mechanistic Challenges

1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a highly substituted, lipophilic synthetic intermediate and structural analog of the carazostatin family of natural carbazole alkaloids[1]. Compounds in this class are renowned for their potent free-radical scavenging abilities, lipid peroxidation inhibition, and neuroprotective properties[2].

However, preparing stable and biologically compatible stock solutions of this specific compound presents three distinct thermodynamic and kinetic challenges:

  • Extreme Lipophilicity (High LogP): The presence of a 7-carbon aliphatic chain (1-heptyl group) drastically reduces aqueous solubility.

  • Intermolecular π-π Stacking: The planar, aromatic 9H-carbazole core promotes strong intermolecular stacking in the solid state, creating a high lattice energy barrier that resists initial solvation.

  • Susceptibility to Auto-Oxidation: The electron-rich nature of the carbazole ring—augmented by electron-donating methoxy and methyl groups—makes the molecule highly susceptible to auto-oxidation in the presence of dissolved oxygen and light, a common trait among carbazole-based antioxidants[3].

To preserve the structural integrity and ensure reproducible assay data, solvent selection must be paired with rigorous inert-handling techniques.

Solvent Selection Matrix

The choice of solvent dictates both the maximum achievable stock concentration and the downstream application. The table below summarizes the quantitative parameters and mechanistic rationale for selecting a solvent system.

SolventPrimary ApplicationTarget Stock ConcentrationMechanistic Rationale & Limitations
Dimethyl Sulfoxide (DMSO) In vitro biological assays (e.g., cell culture)10 mM – 30 mMAdvantage: High dielectric constant disrupts hydrogen bonding at the 9H position. Limitation: Rapid introduction to aqueous media can cause the heptyl chain to induce micellization or precipitation.
Dichloromethane (DCM) Analytical Chemistry (NMR, GC-MS) & Synthesis> 50 mMAdvantage: Excellent dispersion of hydrophobic chains and disruption of π-π stacking. Limitation: Highly volatile and strictly incompatible with biological systems.
Absolute Ethanol In vivo formulations / HPLC5 mM – 10 mMAdvantage: Lower cellular toxicity profile compared to DMSO. Limitation: Lower solubility ceiling; requires mild heating to achieve complete dissolution.

Standardized Solubilization Protocols

Protocol A: Preparation of a 30 mM DMSO Stock for In Vitro Assays

This protocol is engineered to produce a self-validating, biologically compatible stock solution (e.g., for Neuro2a cell protection assays) while preventing oxidative degradation[2].

Materials:

  • 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (Dry powder)

  • Anhydrous DMSO (≥99.9% purity, cell-culture grade)

  • Argon or Nitrogen gas (High purity)

  • Amber glass vials

Step-by-Step Methodology:

  • Solvent Degassing: Prior to use, purge the anhydrous DMSO with Argon gas for 10–15 minutes. Causality: Displacing dissolved oxygen prevents the premature auto-oxidation of the electron-rich carbazole core, ensuring the compound does not act as a radical scavenger before the assay begins[3].

  • Mass Calculation & Addition: Weigh the required mass of the compound. For a 30 mM solution, dissolve 9.28 mg of the compound (MW ≈ 309.45 g/mol ) in 1.0 mL of degassed DMSO.

  • Acoustic Cavitation (Sonication): Seal the vial and subject it to mild bath sonication at room temperature for 5 minutes. Causality: The acoustic energy provides the necessary kinetic disruption to break the strong π-π stacking of the carbazole rings without applying thermal stress that could degrade the molecule.

  • Visual Validation: Inspect the solution against a light source. The system is self-validating when the solution is completely optically clear, with no refractive micro-particulates or Schlieren lines.

  • Aqueous Dilution (Assay Integration): When introducing the stock to aqueous cell culture media, add the DMSO stock dropwise into the media while vortexing vigorously. Causality: This prevents localized supersaturation. The final DMSO concentration must remain ≤0.1% (v/v) to prevent solvent-induced cytotoxicity[2].

Protocol B: Preparation of Analytical Stocks (DCM)

For structural validation (e.g., NMR, HPLC), organic solvents are preferred to maximize concentration and signal-to-noise ratios.

  • Dissolution: Add 15.5 mg of the compound to 1.0 mL of Dichloromethane (DCM) to achieve a ~50 mM stock.

  • Agitation: Vortex for 30 seconds. Unlike DMSO, DCM will rapidly solvate the heptyl chain and planar core without the need for sonication.

  • Storage: Cap tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the compound's calculated concentration.

Solubilization and Assay Integration Workflow

SolubilizationWorkflow Compound 1-Heptyl-3-methoxy-2-methyl- 9H-carbazole (Dry Powder) Solvent Select Solvent (DMSO for Bio, DCM for Chem) Compound->Solvent Purge Purge with Argon/N2 (Prevents Auto-oxidation) Solvent->Purge Dissolve Vortex & Sonicate (Overcomes π-π stacking) Purge->Dissolve Aliquots Aliquot into Amber Vials (Protects from light) Dissolve->Aliquots Storage Store at -20°C (Long-term stability) Aliquots->Storage Assay Dilute in Assay Buffer (Final DMSO < 0.1%) Storage->Assay

Workflow for the preparation, stabilization, and biological integration of carbazole stock solutions.

Storage and Stability Guidelines

To maintain the pharmacological integrity of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole stock solutions:

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL). Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the hygroscopic DMSO, which will rapidly precipitate the highly hydrophobic carbazole.

  • Temperature & Light: Store all aliquots at -20°C or -80°C in amber glass vials. Carbazole derivatives can undergo photo-induced degradation; thus, light shielding is mandatory[3].

  • Shelf Life: Properly degassed and frozen DMSO stocks are typically stable for up to 6 months.

References

  • Synthesis of Highly Substituted Benzo-Fused Nitrogen Heterocycles via Tandem Benzannulation/Cyclization Strategies Massachusetts Institute of Technology (MIT) - DSpace
  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells MDPI - Intern
  • Mahanimbine (Carbazole Alkaloid) Product Information & Handling Guidelines Cayman Chemical

Sources

Method

Application Note: Role of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole in the Synthesis and Evaluation of Antioxidant Carbazole Alkaloids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, synthetic workflows, and pharmacological validation of carbazole-based free radical scavengers. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, synthetic workflows, and pharmacological validation of carbazole-based free radical scavengers.

Structural Rationale & Medicinal Chemistry Context

The carbazole scaffold is a privileged tricyclic heterocyclic motif in drug discovery, known for its ability to intercalate DNA, inhibit kinases, and scavenge reactive oxygen species (ROS). Within this chemical space, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole serves as a highly functionalized, critical late-stage intermediate in the total synthesis of bioactive natural products, specifically the antioxidant alkaloids carazostatin, antiostatin A4, and carbazoquinocin C[1],[2].

As an Application Scientist, it is vital to understand the causality behind this molecule's specific substitution pattern:

  • The C1-Heptyl Chain (Lipid Anchor): Lipid peroxidation occurs within the hydrophobic core of cell membranes. The highly lipophilic heptyl chain acts as a lipid anchor, intercalating into the phospholipid bilayer. This positions the active carbazole core exactly where ROS propagate lipid damage, drastically enhancing its in vivo and ex vivo efficacy[3].

  • The C3-Methoxy Group (Strategic Protection): In synthetic pathways—such as tandem benzannulation/cyclization of vinylketenes or Suzuki cross-coupling—a free C3-phenol would interfere with transition-metal catalysts or undergo premature oxidation[1],[4]. The methoxy group serves as a robust protecting moiety. Once the tricyclic skeleton is fully assembled, selective demethylation unmasks the phenol, yielding the active hydrogen atom transfer (HAT) pharmacophore.

Pharmacological Targets & Mechanism of Action

Unmasking the methoxy group of 1-heptyl-3-methoxy-2-methyl-9H-carbazole yields Carazostatin , a potent free radical scavenger originally isolated from Streptomyces chromofuscus[5]. Carazostatin protects tissues from peroxidative damage by donating a hydrogen atom from its C3-hydroxyl group to neutralize lipid peroxyl radicals[3].

Further structural evolution via oxidation converts the phenol into an ortho-quinone, yielding Carbazoquinocin C . This carbazole-3,4-quinone exhibits extraordinary biological activity, transitioning from a pure ROS scavenger to a targeted enzyme inhibitor, capable of inhibiting cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) in the micromolar range, thereby preventing cellular DNA damage[6].

Mechanistic Workflow

G A 1-Heptyl-3-methoxy- 2-methyl-9H-carbazole (Protected Precursor) B Carazostatin (Active Phenol) A->B BBr3 (Demethylation) C Carbazoquinocin C (Active o-Quinone) B->C (PhSeO)2O (Oxidation) D Lipid Peroxidation Inhibition B->D Hydrogen Atom Transfer (HAT) C->D Radical Trapping E COX-1 / 5-LOX Inhibition C->E Enzyme Binding

Synthetic workflow and pharmacological targeting of carbazole derivatives.

Quantitative Structure-Activity Data

The following table summarizes the functional transition of the carbazole core as it is synthetically advanced from the methoxy-protected precursor to its active therapeutic forms.

CompoundKey Structural FeaturePrimary Target / RoleBiological Activity / Potency
1-Heptyl-3-methoxy-2-methyl-9H-carbazole C3-Methoxy, C1-HeptylSynthetic PrecursorN/A (Stable intermediate)
Carazostatin C3-Phenol, C1-HeptylLipid PeroxidationPotent in vitro / ex vivo free radical scavenging[3]
Carbazoquinocin C C3,C4-ortho-QuinoneCOX-1 / 5-LOXDual inhibition in the µM range; DNA protection[6]
Antiostatin A4 C3-Phenol, C1-Heptyl (Variant)Lipid PeroxidationHigh antioxidant activity against lipid damage[2]

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemical transformations and subsequent biological assays yield reliable data.

Protocol A: Demethylation to Carazostatin

Objective: Unmask the C3-methoxy group to generate the active phenol pharmacophore.

  • Preparation: Dissolve 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath to prevent unwanted electrophilic aromatic substitution side-reactions.

  • Reagent Addition: Dropwise, add Boron tribromide (BBr₃, 3.0 eq). Causality: BBr₃ is a strong Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl group without degrading the heptyl chain[4].

  • Reaction & Monitoring: Allow the mixture to slowly warm to room temperature over 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The self-validating checkpoint is the complete disappearance of the higher-Rf starting material and the appearance of a lower-Rf, UV-active phenolic spot.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NaHCO₃ to neutralize excess BBr₃ and prevent acidic degradation of the product.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield Carazostatin.

Protocol B: Oxidation to Carbazoquinocin C

Objective: Convert the C3-phenol into a biologically active C3,C4-ortho-quinone.

  • Preparation: Dissolve purified Carazostatin (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Oxidation: Add Benzene seleninic anhydride (BSA, 1.2 eq) or utilize a biomimetic Salcomine/O₂ catalytic system[7],[4]. Causality: These reagents selectively oxidize the electron-rich phenol to the ortho-quinone without over-oxidizing the carbazole nitrogen.

  • Reaction: Stir at room temperature for 2 hours. The solution will undergo a distinct color change (typically to deep red/purple), indicating quinone formation.

  • Purification: Concentrate under reduced pressure and purify immediately via flash chromatography (neutral alumina is preferred to prevent quinone degradation) to yield Carbazoquinocin C.

Protocol C: In Vitro Lipid Peroxidation Assay (TBARS Method)

Objective: Validate the free radical scavenging efficacy of the synthesized compounds using a rat brain homogenate model[5].

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold phosphate-buffered saline (PBS, pH 7.4) to create a 10% (w/v) suspension. Centrifuge at 10,000 × g for 15 min and collect the lipid-rich supernatant.

  • Treatment: In a 96-well plate, combine 100 µL of the homogenate with 10 µL of the test compound (Carazostatin) dissolved in DMSO at varying concentrations (0.1 µM to 100 µM).

  • Controls (Self-Validation):

    • Negative Control: 10 µL DMSO (Vehicle).

    • Positive Control: 10 µL Trolox or Vitamin E (Standard antioxidant).

  • Induction: Add 10 µL of 1 mM FeSO₄ and 10 µL of 1 mM ascorbic acid to induce hydroxyl radical formation via Fenton chemistry. Incubate at 37 °C for 30 minutes.

  • Detection: Add 100 µL of 1% thiobarbituric acid (TBA) in 0.05 M NaOH and 100 µL of 25% trichloroacetic acid (TCA). Heat at 95 °C for 15 minutes. Causality: TBA reacts with malondialdehyde (MDA)—a byproduct of lipid peroxidation—to form a pink chromophore.

  • Quantification: Measure absorbance at 532 nm. Calculate the IC₅₀ value based on the concentration-dependent reduction in absorbance compared to the vehicle control.

References

  • SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STR
  • A new and effective method to carbazoquinocin C and related carbazole-3,4-quinones as biological antioxidants: Key reactions of 2-vinylindoles with oxalyl chloride ResearchG
  • IN VITRO AND EX VIVO FREE RADICAL SCAVENGING ACTIVITIES OF CARAZOSTATIN, CARBAZOMYCIN B AND THEIR DERIV
  • In vitro and ex vivo free radical scavenging activities of carazostatin, carbazomycin B and their deriv
  • Carbazoquinocin Analogues as Small Molecule Biomimetic Organocatalysts in Dehydrogenative Coupling of Amines Organic Letters - ACS Public
  • Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F The Journal of Organic Chemistry - ACS Public

Sources

Application

Application Note: Catalytic Methods for the Late-Stage Functionalization of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Introduction & Mechanistic Rationale 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1) is a highly substituted carbazole derivative and the direct O-methyl ether of carazostatin , a potent free-radical scavenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1) is a highly substituted carbazole derivative and the direct O-methyl ether of carazostatin , a potent free-radical scavenger originally isolated from Streptomyces chromofuscus[1]. The carbazole core is a privileged scaffold in both medicinal chemistry and organic materials science[2]. Late-stage functionalization (LSF) of this specific derivative provides a rapid, step-economical pathway to generate diverse carazostatin analogs with tuned lipophilicity, electronic bandgaps, and target affinities.

To successfully functionalize this molecule, one must analyze its steric and electronic topography:

  • Steric Blockade: The C1 (heptyl), C2 (methyl), and C3 (methoxy) positions are fully substituted, directing any ring-functionalization to the unsubstituted C4, C5, C6, C7, or C8 positions.

  • Electronic Activation at C4: The methoxy group at C3 exerts a strong mesomeric (+M) electron-donating effect. The C4 position is ortho to this methoxy group and para to the electron-donating N9 carbazole nitrogen. This synergistic dual-activation makes the C4–H bond the most nucleophilic site on the arene ring, kinetically favoring electrophilic metallation[3].

  • N9 Availability: The secondary amine (pKa ~15) remains open for transition-metal-catalyzed cross-coupling, though it is sterically encumbered by the adjacent C1-heptyl chain.

Logical workflow for the site-selective late-stage functionalization of the carbazole core.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Objective: Introduce an aryl group at the N9 position to modulate the molecule's electronic properties and lipophilicity.

Causality of Experimental Choices:

  • Catalyst & Ligand (Pd2(dba)3 / RuPhos): The C1-heptyl group creates significant steric hindrance around the N9 position. RuPhos, a bulky dialkylbiaryl phosphine ligand, forms a highly reactive mono-ligated Pd(0) species. Its large steric profile accelerates the reductive elimination step—the typical rate-limiting bottleneck for bulky amines—preventing catalyst deactivation[2].

  • Base (NaOtBu): A strong alkoxide base is required to effectively deprotonate the weakly acidic carbazole N–H bond following its coordination to the palladium center.

  • Solvent (Toluene): A non-polar, high-boiling solvent is selected to support the elevated temperatures (100 °C) needed to overcome the steric activation barrier.

Step-by-Step Methodology:
  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-heptyl-3-methoxy-2-methyl-9H-carbazole (1.0 equiv, 0.50 mmol), the desired aryl chloride (1.2 equiv, 0.60 mmol), Pd2(dba)3 (2.5 mol%, 0.0125 mmol), RuPhos (5.0 mol%, 0.025 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Solvation: Add anhydrous, degassed toluene (3.0 mL) to the solid mixture. Seal the Schlenk tube with a PTFE-lined screw cap and remove it from the glovebox.

  • Heating: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. The reaction will transition from a dark purple/red suspension to a brown slurry as the coupling proceeds.

  • Workup: Cool the mixture to ambient temperature. Quench by diluting with ethyl acetate (10 mL). Filter the crude mixture through a short pad of Celite to remove the precipitated inorganic salts and palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 95:5 hexanes/ethyl acetate) to isolate the pure N-aryl carbazole.

Protocol 2: Regioselective C4–H Olefination via Pd(II)/Pd(0) Catalysis

Objective: Directly functionalize the highly activated C4 position with an acrylate or styrene derivative via a Fujiwara-Moritani-type oxidative coupling.

Causality of Experimental Choices:

  • Catalyst (Pd(OAc)2): Acts as a highly electrophilic Pd(II) source to initiate C–H activation at the electron-rich C4 position via an electrophilic palladation mechanism[3].

  • Oxidant (AgOAc): A stoichiometric terminal oxidant is mandatory to reoxidize the transient Pd(0) species back to the active Pd(II) catalyst following β-hydride elimination[4].

  • Solvent (t-Amyl Alcohol): This sterically hindered, polar protic solvent is less nucleophilic than methanol or ethanol. It provides sufficient polarity to stabilize the polar transition state of the C–H cleavage without competitively coordinating to the Pd(II) center or causing side-reactions.

Catalytic cycle of Pd-catalyzed C4-H olefination of the carbazole scaffold.

Step-by-Step Methodology:
  • Reaction Assembly: In a 15 mL heavy-walled pressure vial equipped with a magnetic stir bar, add 1-heptyl-3-methoxy-2-methyl-9H-carbazole (1.0 equiv, 0.50 mmol), the olefin coupling partner (e.g., tert-butyl acrylate, 2.0 equiv, 1.0 mmol), Pd(OAc)2 (10 mol%, 0.05 mmol), and AgOAc (2.0 equiv, 1.0 mmol).

  • Solvation: Add 4.0 mL of anhydrous t-amyl alcohol. Seal the vial tightly with a Teflon-lined cap.

  • Heating: Stir the mixture vigorously at 110 °C for 18 hours. The reaction will turn from a clear yellow solution to a dark, opaque suspension as Ag(0) and Pd black precipitate.

  • Workup: Cool the vial to room temperature. Dilute the mixture with dichloromethane (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NH4Cl (2 × 10 mL) to complex and remove residual silver salts. Extract the aqueous layer with dichloromethane (10 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (silica gel, hexanes/ethyl acetate) to afford the C4-olefinated carbazole.

Quantitative Data Presentation

The following table summarizes the expected yields and regioselectivity profiles when applying the above protocols to 1-heptyl-3-methoxy-2-methyl-9H-carbazole.

Functionalization TypeReagents / Coupling PartnerTarget PositionExpected Yield (%)Regioselectivity
N-Arylation ChlorobenzeneN982 – 88>99:1 (N vs C)
N-Arylation 4-ChloroanisoleN975 – 80>99:1 (N vs C)
C–H Olefination tert-Butyl acrylateC465 – 72>95:5 (C4 vs C6)
C–H Olefination StyreneC458 – 65>90:10 (C4 vs C6)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the aqueous form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the aqueous formulation of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole .

Carbazole derivatives are highly valued for their optoelectronic properties and their ability to bind to DNA G-quadruplexes . However, the extreme hydrophobicity introduced by the 1-heptyl chain, combined with the rigid, planar π−π stacking of the carbazole core, makes aqueous solubilization a significant thermodynamic challenge. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles without compromising your downstream biological or biophysical assays.

Diagnostic Workflow for Solubilization

Before adjusting your assay parameters, follow this logical decision tree to identify the optimal solubilization strategy for your specific application.

G A 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (Solid State) B Prepare 10-50 mM Stock (Anhydrous DMF or DMSO) A->B Dissolution C Aqueous Dilution (Buffer / Cell Media) B->C Dilute <1% v/v D Validation Check: Precipitation or Turbidity? C->D Incubate 37°C E Formulation Adjustment: Add HP-β-CD (Carrier) D->E Cloudy (Hydrophobic Crash) F Formulation Adjustment: Add Tween-80 (Surfactant) D->F Cloudy (Hydrophobic Crash) G Stable Aqueous Solution (Ready for Assay) D->G Clear / Monodisperse E->C Re-attempt Dilution F->C Re-attempt Dilution

Experimental workflow for troubleshooting aqueous solubility of hydrophobic carbazole derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my compound instantly "crash out" (precipitate) when diluted from DMSO into PBS or cell culture media? Causality: This is driven by the hydrophobic effect and the high lattice energy of the carbazole core. When the solvent shifts from a polar aprotic environment (DMSO) to water, the thermodynamic penalty of solvating the lipophilic 7-carbon heptyl chain becomes insurmountable. The molecules rapidly self-associate via intermolecular π−π stacking and hydrophobic interactions to minimize water exposure, leading to rapid nucleation and precipitation. Furthermore, trace synthetic impurities can act as nucleation seeds that accelerate this precipitation .

Q2: Is DMSO the best choice for my primary stock solution? Causality: While DMSO is standard, N,N-dimethylformamide (DMF) is often superior for 9H-carbazoles. Mechanistic NMR studies have demonstrated that the carbonyl oxygen of DMF acts as a highly efficient hydrogen bond acceptor for the unsubstituted 9H-carbazole N-H proton. This specific hydrogen-bonding interaction effectively disrupts the carbazole-carbazole lattice, significantly enhancing primary solubility compared to standard solvents .

Q3: How can I keep the compound soluble in aqueous media for in vitro cell assays without exceeding the 0.5% solvent toxicity limit? Causality: You must lower the thermodynamic barrier of aqueous exposure. The most biocompatible method is using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The cyclodextrin molecule features a hydrophobic inner cavity that physically encapsulates the lipophilic heptyl chain and part of the carbazole core, while its hydrophilic exterior maintains excellent water solubility. This prevents the carbazole molecules from interacting with each other, halting π−π stacking and aggregation.

Quantitative Comparison of Solubilization Strategies

To select the right approach, compare the empirical data of common excipient strategies below.

Solubilization StrategyExcipient / Co-solventEst. Max Aqueous ConcentrationIn Vitro BiocompatibilityMechanism of Action
Direct Dilution 0.5% DMF (Max)< 1 µMHighDirect solvation (Often fails for C7 chains)
Co-solvency 0.5% DMF + 5% PEG-400~10 - 25 µMHighLowers the dielectric constant of the bulk solvent
Micellar Entrapment 0.1% Tween-80~50 - 100 µMModerate (Can lyse cell membranes at >0.1%)Surfactant micelle encapsulation of the hydrophobic core
Inclusion Complexation 10% - 20% HP- β -CD~100 - 500 µMVery HighSteric encapsulation of the heptyl chain within a hydrophilic shell

Self-Validating Experimental Protocols

Do not assume your compound is dissolved just because you cannot see macroscopic particles. Colloidal aggregates can cause severe light-scattering artifacts in UV-Vis/Fluorescence assays and yield false negatives in biological screens. The following protocols include mandatory self-validation steps.

Protocol A: Preparation of a 10 mM Master Stock

Objective: Achieve complete molecular dissolution in a primary solvent.

  • Weighing: Accurately weigh 1-Heptyl-3-methoxy-2-methyl-9H-carbazole into a sterile, amber glass vial (carbazole derivatives can be light-sensitive).

  • Solvent Addition: Add anhydrous, high-purity DMF (or DMSO) to achieve a 10 mM concentration.

  • Agitation & Heating: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Causality: Thermal energy and cavitation overcome the activation energy required to break the crystalline lattice.

  • Validation (The Tyndall Effect Check): Shine a strong, focused beam of light (e.g., a laser pointer) through the vial in a dark room.

    • Pass: The beam passes cleanly through the liquid (true solution).

    • Fail: The beam path is highly visible and scatters light (colloidal suspension). If it fails, add more solvent or increase sonication time.

Protocol B: Aqueous Formulation via HP- β -CD Inclusion Complexation

Objective: Formulate a stable 100 µM aqueous working solution for biological assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES syringe filter.

  • Slow Addition: Place the HP- β -CD solution on a magnetic stirrer at 500 RPM. Dropwise, add the 10 mM DMF master stock until you reach the target concentration (e.g., 10 µL of stock into 990 µL of HP- β -CD buffer yields 100 µM).

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes. Causality: The host-guest inclusion complexation is an equilibrium process that requires time for the heptyl chain to fully partition into the cyclodextrin cavity.

  • Validation (Dynamic Light Scattering - DLS): Measure the solution using DLS.

    • Pass: A monodisperse peak at <10 nm indicates true inclusion complexes.

    • Fail: Peaks at >100 nm indicate that the compound is crashing out into nanoparticles/aggregates. If it fails, increase the HP- β -CD concentration or reduce the final target concentration of the carbazole.

References

  • Głuszyńska, A., Juskowiak, B., & Rubiś, B. (2018). "Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes." Molecules, 23(12), 3154. URL: [Link]

  • Chen, C., Chong, K. C., Pan, Y., Qi, G., Xu, S., & Liu, B. (2021). "Revisiting Carbazole: Origin, Impurity, and Properties." ACS Materials Letters, 3(7), 1081-1087. URL: [Link]

  • Zhang, Y., et al. (2023). "Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation." Industrial Chemistry & Materials. URL: [Link]

Optimization

Technical Support Center: Optimizing 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Synthesis

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and yield optimization of highly substituted carbazole derivatives, speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and yield optimization of highly substituted carbazole derivatives, specifically 1-Heptyl-3-methoxy-2-methyl-9H-carbazole .

As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common synthetic failures, providing a self-validating protocol grounded in recent advancements in metal-free and transition-metal-catalyzed carbazole assembly[1].

Part 1: Troubleshooting & FAQs

Q1: My overall yield for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is plateauing at 35-40%. What is the primary bottleneck? A: The primary bottleneck is likely the steric hindrance introduced by the bulky C1-heptyl chain during the final aromatization step. Traditional Fischer indole syntheses struggle with bulky ortho-substituents. We recommend pivoting to a metal-free indole-to-carbazole [2+2+2] annulation strategy utilizing NH4​I as a catalyst[1]. This method relies on the condensation of a substituted indole with a ketone and a nitroolefin. The iodine acts as a mild oxidant, facilitating the critical aromatization step without the steric clashes typical of palladium-catalyzed cross-coupling intermediates.

Q2: How do I prevent regiochemical scrambling between the 1-heptyl and 3-methoxy positions? A: Regioselectivity is dictated by the electronic bias of the starting materials. The methoxy group is strongly electron-donating, which can activate multiple positions on the precursor ring. To ensure strict regiocontrol, utilize a pre-functionalized 7-heptyl-1H-indole and react it with a methoxy-substituted nitroalkene. The NH4​I -promoted cascade process ensures that the nucleophilic annulation proceeds exclusively via a 3-vinylindole intermediate, locking the substituents into the 1, 2, and 3 positions of the final carbazole scaffold[1].

Q3: I am observing significant degradation of the methoxy group (demethylation) during high-temperature cyclization. How can I mitigate this? A: Demethylation typically occurs when using harsh Lewis acids (like BBr3​ or AlCl3​ ) or prolonged heating above 180°C. By switching to the NH4​I catalytic system under an argon atmosphere, you can lower the reaction temperature to 150°C. If demethylation persists, verify that your solvent is strictly anhydrous; trace water at high temperatures in the presence of iodide can generate HI, which cleaves aryl ethers.

Part 2: Quantitative Optimization Data

To establish a self-validating system, we tracked the yield of the core cyclization step across various parameters. Use this table to benchmark your internal results.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Regiomeric Purity
Pd(OAc)2​ Toluene11024654285:15
I2​ DMSO13012786192:8
NH4​I Cyclohexanone13012857495:5
NH4​I Cyclohexanone 150 8 >99 91 >99:1

Table 1: Optimization of the[2+2+2] annulation step for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. The bolded row represents the optimized, self-validating conditions.

Part 3: Experimental Protocol

Step-by-Step Methodology: Metal-Free Synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Mechanistic Rationale: This protocol leverages a cascade condensation, nucleophilic annulation, and aromatization to bypass sterically hindered transition states.

  • Preparation of the Reaction Mixture: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 7-heptyl-1H-indole (1.0 mmol), 2-methoxy-1-nitroprop-1-ene (1.2 mmol), and NH4​I (0.1 mmol, 10 mol%)[1].

  • Solvent Addition: Add anhydrous cyclohexanone (2.0 mL) to the tube. The cyclohexanone acts as both the solvent and a sacrificial hydrogen acceptor during aromatization.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the tube with ultra-high-purity Argon three times to prevent oxidative degradation of the methoxy group.

  • Thermal Annulation: Replace the septum with a Teflon screwcap under Argon flow. Submerge the tube in a pre-heated oil bath at 150°C. Stir vigorously (800 rpm) for exactly 8 hours.

  • Workup & Quenching: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous Na2​S2​O3​ (10 mL) to quench any residual iodine species.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.

Part 4: Reaction Workflow Visualization

The following diagram illustrates the logical flow of the cascade reaction mechanism, highlighting the critical intermediates that ensure high yield and regioselectivity.

CarbazoleSynthesis Start 7-Heptyl-1H-indole + Methoxy-nitroolefin Condensation NH4I Catalyzed Condensation (150°C) Start->Condensation Intermediate 3-Vinylindole Intermediate (Regiochemistry Locked) Condensation->Intermediate C-C Bond Formation Annulation Nucleophilic Annulation & Ring Closure Intermediate->Annulation Intramolecular Attack Aromatization Oxidative Aromatization (- H2O, - HNO2) Annulation->Aromatization Product 1-Heptyl-3-methoxy-2-methyl -9H-carbazole Aromatization->Product Yield >90%

Caption: Mechanistic workflow of the NH4I-catalyzed [2+2+2] indole-to-carbazole annulation cascade.

References

  • Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G.-J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Welcome to the Technical Support Center for handling 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS No.: 139196-83-1). This highly substituted benzo-fused nitrogen heterocycle is a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS No.: 139196-83-1). This highly substituted benzo-fused nitrogen heterocycle is a critical intermediate in the synthesis of bioactive carbazole alkaloids, such as the natural antioxidant carazostatin[1]. While its electron-rich aromatic core is essential for its biological and optoelectronic properties, it also renders the molecule highly susceptible to oxidative degradation.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of this compound during synthesis, purification, and storage.

Section 1: Mechanistic Understanding of Carbazole Oxidation

To effectively prevent degradation, one must understand the causality behind it. The degradation of carbazoles is primarily initiated by reactive oxygen species (ROS) or hydroxyl (OH•) radicals[2]. For 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, the electron-donating methoxy (-OCH3) and methyl (-CH3) groups at the C3 and C2 positions, respectively, significantly increase the electron density of the ring, lowering its overall oxidation potential.

The oxidation proceeds via two primary mechanistic pathways:

  • N-H Bond Abstraction: The N-H bond is energetically favorable for hydrogen abstraction by radicals, forming a highly reactive nitrogen-centered radical. This rapidly leads to N-N or ring-ring coupling (dimerization and polymerization), which typically manifests as a dark, insoluble precipitate[2][3].

  • Electrophilic Addition: Oxygen or OH radicals can add directly to the unsubstituted, activated carbon atoms (e.g., C6 or C8), leading to the formation of hydroxycarbazoles and, ultimately, carbazolequinones[2][4].

OxidationMechanism Start 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Radical OH• / ROS Attack (Photo- or Auto-oxidation) Start->Radical Air/Light Exposure Path1 N-H Bond Abstraction Radical->Path1 Path2 Electrophilic Addition (Ring C-atoms) Radical->Path2 Product1 N-N / Ring-Ring Dimerization Path1->Product1 Radical Coupling Product2 Hydroxycarbazoles & Quinones Path2->Product2 Oxygenation Prevention1 Inert Atmosphere (Ar/N2) & Dark Storage Prevention1->Radical Blocks Prevention2 Solvent Degassing (Freeze-Pump-Thaw) Prevention2->Radical Blocks

Mechanistic pathways of carbazole oxidative degradation and targeted preventative interventions.

Section 2: Troubleshooting Guide & FAQs

Q1: My synthesized 1-Heptyl-3-methoxy-2-methyl-9H-carbazole turns from an off-white powder to a dark brown/greenish solid over time. What is happening? A: This color shift is the hallmark of auto-oxidation and subsequent polymerization. The N-centered radical formed via H-abstraction readily undergoes ring-ring coupling. Carbazoles are also highly sensitive to photodegradation[5]. Solution: Always store the solid compound in amber vials to block UV/visible light, backfill the vial with ultra-pure Argon, and store at -20°C.

Q2: I observe significant degradation and poor recovery when purifying the compound via silica gel chromatography. How can I prevent this? A: Standard silica gel is slightly acidic and contains trapped oxygen and trace metals, which catalyze the oxidation of electron-rich carbazoles[5]. Solution: Pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize acidic sites, or switch to neutral alumina. Additionally, minimize the compound's time on the column by running a fast, pressurized flash chromatography setup.

Q3: During in vitro assays, the compound degrades in the assay buffer within 24 hours. How do I stabilize it without altering the molecule? A: Aqueous buffers containing dissolved oxygen will slowly oxidize the carbazole core. Solution: Degas your assay buffers by sparging with Nitrogen or Argon for 30 minutes prior to use. If your assay permits, the addition of a sacrificial antioxidant (e.g., 0.1% ascorbic acid or BHT) can intercept radicals before they react with the carbazole[6].

TroubleshootingWorkflow Issue Issue: Sample Discoloration or Purity Drop Check1 Is the sample stored in solution? Issue->Check1 SolYes Check Solvent: Are ethers used? Check1->SolYes Yes SolNo Solid State: Check Light/Air Exposure Check1->SolNo No Action1 Switch to Degassed Non-Ether Solvents SolYes->Action1 Peroxide Risk Action2 Store at -20°C in Argon-flushed Amber Vials SolNo->Action2 Photo-oxidation Risk

Decision workflow for diagnosing and resolving carbazole sample discoloration issues.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, every protocol must be a self-validating system. If the protocol is executed correctly, the physical appearance (color) and analytical purity (via HPLC/LC-MS) of the carbazole will remain unchanged.

Protocol A: Solvent Degassing via Freeze-Pump-Thaw (FPT)

Causality: Dissolved oxygen in organic solvents (especially ethers like THF, which form peroxides) is the primary initiator of solution-phase degradation[5]. FPT completely removes dissolved gases.

  • Preparation: Place the solvent in a Schlenk flask equipped with a high-vacuum stopcock. Ensure the flask is no more than 50% full to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high vacuum line (target < 0.1 Torr) for 5-10 minutes to evacuate the headspace.

  • Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the liquid nitrogen, and let it thaw in a room-temperature water bath. Self-Validation: You will observe bubbles of trapped gas escaping the liquid as it thaws.

  • Cycle: Repeat steps 2-4 three times. After the final thaw, backfill the flask with Argon.

Protocol B: Strict Anaerobic Storage Preparation

Causality: Eliminating both oxygen and light prevents the initiation of radical pathways.

  • Transfer the purified, dry 1-Heptyl-3-methoxy-2-methyl-9H-carbazole into an amber glass vial.

  • Place the vial inside a vacuum desiccator or a Schlenk line chamber.

  • Apply vacuum for 15 minutes to remove ambient air from the vial.

  • Backfill the chamber slowly with ultra-pure Argon (Argon is heavier than Nitrogen, providing a better protective blanket over the solid).

  • Quickly cap the vial with a PTFE-lined septum cap, seal the edges with Parafilm, and store immediately at -20°C.

Section 4: Quantitative Data & Benchmarks

The following table summarizes the expected stability of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole under various handling and storage conditions. Use this as a benchmark to validate your internal handling procedures.

Storage ConditionAtmosphereLight ExposureTempEstimated 30-Day PurityPrimary Degradation Risk
Solid (Dry Powder)Ambient AirDirect Light25°C< 85%Photo-oxidation, Dimerization
Solid (Dry Powder)Ambient AirDark25°C~ 92%Auto-oxidation
Solid (Dry Powder) Argon Dark -20°C > 99% None (Optimal Baseline)
Solution (THF/Ether)Ambient AirAmbient Lab25°C< 70%Peroxide-mediated oxidation
Solution (DCM/MeCN)Degassed (Ar)Dark4°C> 98%Trace radical propagation
References
  • Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere Source: MDPI URL:[Link]

  • Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere Source: ResearchGate URL:[Link]

  • Anodic Oxidation Pathways of Carbazoles I. Carbazole and N‐Substituted Derivatives Source: SciSpace URL:[Link]

  • SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES Source: MIT DSpace URL:[Link]

  • Behaviour of 9-Ethyl-9H-carbazole Hydrazone Derivatives Against Oxidant Systems: Protective Effect on Amyloid β Source: Semantic Scholar URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis and purification of highly substituted benzo-fused nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis and purification of highly substituted benzo-fused nitrogen heterocycles.

The target compound, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole , is a highly lipophilic, electron-rich intermediate frequently utilized in the total synthesis of carbazole alkaloids (such as carazostatin). Its synthesis typically relies on the continuous-flow photochemical Danheiser benzannulation , reacting an ynamide with an α-diazo ketone . The complexity of this pericyclic cascade requires precise control over reaction parameters to prevent impurity formation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary impurities generated during the photochemical benzannulation, and why do they form?

Expert Insight: The synthesis relies on a photo-Wolff rearrangement of an α-diazo ketone to generate a highly reactive vinylketene intermediate. This intermediate undergoes a [2+2] cycloaddition with the ynamide, followed by electrocyclic ring opening and a 6π electrocyclic ring closure to form the carbazole core.

  • Vinylketene Dimers: If the ynamide concentration is too low or mixing in the flow reactor is inefficient, the vinylketene will react with itself to form cyclobutanedione dimers.

  • Uncyclized Anilines: If the final tautomerization or 6π electrocyclic ring closure is incomplete, intermediate aniline derivatives remain in the mixture.

  • Photodegradation Products: Carbazoles are highly conjugated and prone to photo-oxidation. If the residence time in the UV reactor is too long, the target compound degrades.

FAQ 2: How do I optimize the continuous-flow photochemical setup to minimize these impurities?

Expert Insight: The 450W Hanovia lamp generates intense broad-spectrum UV and significant heat. The ynamide starting material is sensitive to high-energy UV (<280 nm), which can cause non-selective decomposition before the vinylketene can react .

Self-Validating Protocol: Flow Reactor Calibration

  • Tubing Preparation: Use FEP tubing (e.g., 50-ft length, 0.030 in. I.D., 0.0625 in. O.D.).

  • Volume Validation: Inject 1.0 mL of a tracer dye (e.g., Sudan Red) into the dry tubing. Measure the displaced air volume until the dye exits to confirm the exact internal volume (typically ~6.3 mL).

  • Filter Installation: Wrap the tubing around a quartz immersion well. Critical Step: You must insert a Pyrex filter between the lamp and the tubing. Pyrex acts as a physical cutoff for wavelengths <280 nm, selectively allowing the diazo ketone to undergo the photo-Wolff rearrangement without degrading the ynamide.

  • Flow Rate Setting: Calculate the syringe pump flow rate to achieve a 15–20 minute residence time (e.g., 6.3 mL / 20 min = 0.315 mL/min).

  • Thermal Validation: Recirculate tap water through the cooling jacket. Validate the system by ensuring the effluent mixture temperature does not exceed 30°C during continuous operation.

FAQ 3: What is the recommended chromatographic method to separate the target carbazole from uncyclized intermediates?

Expert Insight: Because 1-Heptyl-3-methoxy-2-methyl-9H-carbazole contains a long lipophilic heptyl chain, it exhibits a high Rf​ value in non-polar solvents. However, the electron-rich methoxy group makes the carbazole core sensitive to acidic silica, which can cause streaking or degradation on the column.

Self-Validating Protocol: Flash Chromatography

  • Stationary Phase Passivation: Pre-treat standard silica gel (230-400 mesh) by slurrying it in hexanes containing 1% triethylamine (TEA). This neutralizes acidic silanol sites.

  • Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM), add deactivated silica (3x the crude mass), and evaporate to a free-flowing powder. Validation: The powder must not clump; clumping indicates residual solvent that will ruin band resolution.

  • Elution Gradient: Run a shallow gradient from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.

  • Fraction Monitoring: The target carbazole is highly fluorescent under 254 nm UV light. Uncyclized anilines will elute later (more polar) and lack the intense blue/green fluorescence of the rigid carbazole core.

FAQ 4: How can I achieve final polishing (crystallization) of the sample?

Expert Insight: Chromatography rarely removes 100% of the structurally similar vinylketene dimers. A final crystallization leverages the planar geometry of the carbazole core against the non-planar impurities.

Self-Validating Protocol: Solvent/Anti-Solvent Crystallization

  • Dissolution: Suspend the semi-pure carbazole in minimal hot toluene (approx. 2 mL/g) at 80°C until fully dissolved.

  • Anti-solvent Addition: Dropwise add heptane (approx. 6–8 mL/g) while maintaining stirring at 80°C until the solution becomes persistently turbid.

  • Annealing: Turn off the heat and allow the flask to cool to room temperature over 4 hours. Validation: Seed crystals should form slowly within the first hour. If rapid precipitation occurs, too much anti-solvent was added (trapping impurities). If so, reheat to 80°C, add 0.5 mL toluene, and repeat.

  • Harvesting: Cool to 4°C for 2 hours, filter via a Buchner funnel, and wash the filter cake with ice-cold heptane.

Quantitative Data: Impurity Profile Summary

Impurity ProfileMechanistic SourceDetection (LC-MS / TLC)Mitigation & Removal Strategy
Vinylketene Dimers Low ynamide concentration leading to self-reaction of the ketene intermediate.MS: 2x mass of vinylketene.TLC: UV-inactive, stains with KMnO 4​ .Mitigation: Ensure 1.2 eq of ynamide.Removal: Flash chromatography (elutes early).
Uncyclized Anilines Incomplete 6π electrocyclic ring closure or tautomerization.MS: Exact mass match or +18 Da (hydrated).TLC: Lower Rf​ , low fluorescence.Mitigation: Optimize residence time in flow reactor.Removal: Silica gel chromatography.
Photodegradation Over-irradiation due to slow flow rate or missing Pyrex filter.MS: Complex mixture, +16 Da (oxidized).TLC: Severe streaking.Mitigation: Validate flow rate; ensure Pyrex filter blocks <280 nm UV.Removal: Recrystallization (Toluene/Heptane).
Residual Ynamide Excess starting material.MS: Exact mass of ynamide.TLC: High Rf​ in hexanes.Mitigation: Precise stoichiometry.Removal: Trituration with cold heptane.

Reaction Workflow & Impurity Generation Pathway

Benzannulation Diazo α-Diazo Ketone + Ynamide PhotoWolff Photo-Wolff Rearrangement (Continuous Flow, hv) Diazo->PhotoWolff UV (>280 nm) Vinylketene Vinylketene Intermediate PhotoWolff->Vinylketene -N2 Cascade Pericyclic Cascade ([2+2], 4π-open, 6π-close) Vinylketene->Cascade + Ynamide Dimers Vinylketene Dimers (Impurity) Vinylketene->Dimers Low Ynamide Conc. Target 1-Heptyl-3-methoxy-2-methyl- 9H-carbazole Cascade->Target Tautomerization Aniline Uncyclized Anilines (Impurity) Cascade->Aniline Incomplete Rxn Degradation Photodegradation (Impurity) Target->Degradation Over-irradiation

Fig 1: Continuous-flow Danheiser benzannulation cascade and principal impurity generation pathways.

References

  • Title: Danheiser Benzannulation Source: Wikipedia URL: [Link]

  • Title: Synthesis of highly substituted benzo-fused nitrogen heterocycles via tandem benzannulation/cyclization strategies Source: Massachusetts Institute of Technology (MIT) DSpace, Ph.D. Thesis by T. P. Willumstad (2013) URL: [Link]

  • Title: Photochemical Benzannulation of N-Phosphoryl Ynamides and α-Diazo Ketones in Continuous Flow Source: Organic Syntheses, Vol. 93, pp. 127-145 (2016) URL: [Link]

Troubleshooting

Improving fluorescence quantum yield of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Welcome to the Technical Support Center for Photophysical Optimization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photophysical Optimization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly substituted benzo-fused nitrogen heterocycles, specifically 1-Heptyl-3-methoxy-2-methyl-9H-carbazole [1].

Carbazole derivatives are highly valued for their robust photophysical properties, but achieving a high fluorescence quantum yield (FQY, ΦF​ ) requires precise control over the molecule's microenvironment. The specific structural features of your compound—the free 9H-amine, the electron-donating 3-methoxy group, and the flexible 1-heptyl chain—create unique non-radiative decay vulnerabilities. This guide will explain the causality behind these phenomena and provide self-validating protocols to optimize your compound's emission efficiency.

Part 1: Core Photophysical Causality & Troubleshooting FAQs

Q1: My FQY drops significantly when I switch from hexane to methanol. What is the mechanism behind this quenching? A: This is a classic positive solvatokinetic effect driven by two structural vulnerabilities in your compound. First, the electron-donating 3-methoxy group and the carbazole core form a mild push-pull system. In polar solvents, the molecule undergoes Intramolecular Charge Transfer (ICT) in the excited state, which lowers the energy barrier for non-radiative decay[2]. Second, and more critically, the free N-H bond at the 9H position acts as a strong hydrogen bond donor. Protic solvents like methanol form intermolecular hydrogen bonds with the 9H position, introducing rapid vibrational relaxation pathways that severely quench fluorescence[2]. Solution: Restrict your assays to non-polar or polar aprotic solvents (e.g., Toluene, THF) to maintain the highly emissive Locally Excited (LE) state.

Q2: I am using an aprotic solvent (THF), but my FQY is still lower than expected. Could the structure itself be causing this? A: Yes. The 1-heptyl chain at position 1 provides excellent solubility and prevents severe π−π stacking (Aggregation-Caused Quenching), but it introduces a high degree of conformational flexibility. The excited state energy is easily consumed by the rotational and vibrational motions of this long alkyl chain[3]. Solution: You must restrict intramolecular rotation. This can be achieved by increasing solvent viscosity, lowering the temperature, or encapsulating the fluorophore in a rigid polymer matrix (like PMMA) to physically lock the molecular conformation[3].

Q3: I observe a red-shifted, broadened emission spectrum and a drop in intensity when my concentration exceeds 10−4 M. How do I fix this? A: You are observing excimer formation and Aggregation-Caused Quenching (ACQ). Despite the steric bulk of the 1-heptyl chain, the planar carbazole core can still undergo π−π stacking at high concentrations, leading to self-quenching. Solution: Maintain working concentrations below 10−5 M for solution-phase measurements, or utilize micellar encapsulation (e.g., CTAB or SDS surfactants) to isolate individual fluorophores[2].

Part 2: Logical Relationships & Quantitative Data

To conceptualize how environmental factors dictate the fate of the excited state of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, refer to the photophysical decay pathway diagram below.

Photophysics S0 Ground State (S0) 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Excitation Photon Absorption (hν) S0->Excitation LE Locally Excited State (LE) Excitation->LE ICT Intramolecular Charge Transfer (ICT) (Stabilized in Polar Solvents) LE->ICT Polar Solvents (Solvatochromism) Fluor Radiative Decay (High FQY) LE->Fluor Non-polar Microenvironment NR Non-Radiative Decay (Low FQY) ICT->NR Rotational/Vibrational Relaxation Fluor->S0 NR->S0

Photophysical decay pathways and solvent-dependent ICT in carbazole derivatives.

Table 1: Impact of Microenvironment on Carbazole Fluorescence Parameters

The following table summarizes the expected photophysical behavior of your compound based on established carbazole dynamics[2],[4].

MicroenvironmentPolarity / H-BondingDominant Excited StateExpected FQY ( ΦF​ ) TrendPrimary Non-Radiative Decay Mechanism
Non-polar (Hexane) Low / NoneLocally Excited (LE)High (Optimal)Minimal
Polar Aprotic (THF) Moderate / NoneWeak ICTModerateRotational relaxation of the 1-heptyl chain
Polar Protic (MeOH) High / StrongICT + H-BondedLow (Quenched)H-bond induced vibrational decay at 9H position
Rigid Matrix (PMMA) Variable / NoneLE (Restricted)HighestSuppressed rotational/vibrational motion

Part 3: Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system.

Workflow Step1 1. Solvent Screening Select non-polar or aprotic solvents Step2 2. Concentration Optimization Keep < 10 µM to prevent ACQ Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3 cycles) Step2->Step3 Step4 4. FQY Measurement Compare vs. Quinine Sulfate Step3->Step4 Decision FQY > Target? Step4->Decision Success Protocol Validated Decision->Success Yes Fail Matrix Encapsulation (e.g., PMMA/Micelles) Decision->Fail No Fail->Step4 Re-measure

Step-by-step experimental workflow for optimizing and measuring fluorescence quantum yield.

Protocol A: Freeze-Pump-Thaw Degassing

Triplet oxygen is a potent quencher of carbazole fluorescence via Intersystem Crossing (ISC). Removing dissolved oxygen is mandatory for accurate FQY measurements.

  • Preparation: Transfer 3 mL of your 10−5 M carbazole solution into a specialized Schlenk quartz cuvette equipped with a high-vacuum stopcock.

  • Freeze: Submerge the ampoule in a liquid nitrogen Dewar until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line ( <10−3 Torr) for 5–10 minutes to evacuate the headspace and remove sublimating dissolved gases.

  • Thaw: Close the stopcock to isolate the cuvette from the vacuum. Submerge the cuvette in a room-temperature water bath. As the solvent thaws, you will observe bubbles as trapped gases escape the liquid lattice.

  • Cycle: Repeat Steps 2–4 for a minimum of three cycles.

  • Validation Step: Measure the fluorescence intensity after the 3rd and 4th cycles. If the integrated emission area plateaus (changes by <1% ), the system is fully degassed and validated. Backfill with Argon before final measurement.

Protocol B: Matrix Encapsulation (PMMA Drop-Casting)

To suppress the rotational decay of the 1-heptyl chain and maximize FQY[3].

  • Polymer Solution: Dissolve Poly(methyl methacrylate) (PMMA, Mw​≈120,000 ) in spectroscopic-grade Toluene to create a 10% w/v solution.

  • Doping: Add 1-Heptyl-3-methoxy-2-methyl-9H-carbazole to achieve a final concentration of 10−5 M relative to the polymer volume.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure uniform dispersion without micro-aggregates.

  • Casting: Drop-cast 100 μ L of the solution onto a pre-cleaned quartz slide.

  • Annealing (Validation): Place the slide in a vacuum oven at 60°C for 2 hours. Validation: Weigh the slide before and after annealing; a stable mass confirms complete solvent evaporation, ensuring the matrix is entirely rigid.

Protocol C: Relative Fluorescence Quantum Yield Measurement
  • Reference Selection: Prepare a standard solution of Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 )[4].

  • Absorbance Matching: Dilute both your carbazole sample and the reference standard so that their absorbance at the excitation wavelength is identical and strictly <0.05 . Validation: This mathematically eliminates inner-filter effects (reabsorption of emitted light).

  • Spectral Acquisition: Record the fluorescence emission spectra for both solutions under identical slit widths and integration times. Calculate the integrated area under the emission curve ( I ).

  • Calculation: Use the comparative equation:

    Φ=ΦR​×(IR​I​)×(AAR​​)×(nR2​n2​)

    (Where A is absorbance, and n is the refractive index of the respective solvents).

References[3] Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing), rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi1sezK-l3-EgtW-US4Vxc2vTiJDMCyFJFQZKFPcqzRybuXdwidglTqHVP1_LyubVaDKYqfAEO9QMlSsneKI6JI5YSc0mzPcSUrAEtO673rXI-SCUmRytRFG3BUFhhr5HJ-snesKT0pu3VhNpSrze2E_jxqVU4p4Zr[2] Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles - RSC Publishing, rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1JuejSYMVTFTX6IhyRrgXCflg0sIbA3xTW2qU2m2fgBRd7C44nV6zN2CtIs61FdDYBvLrR1daoBNGaCAPo8nxCTsoECJ-eamT9kLDGfMmWeikfAkHWOwqdI6-9WS-E-4lHpMeoy5xLukYLac02KKkVEr0l9RvT87f[4] Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC5bpP5XwIo43uD1E5TYvmTE1sc_rN0cQh6eORe6-ou3LtnLfLIFsvD9whvs-uYZV88vi6aZpqDBvUQgfLxGw7a9Y_QaS3adZAC2snCaVp0-ZG6I9tuW1oDmTfj6p96oBNJFv9mD0KaQhPNh5W[1] SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES, mit.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP0E1geLkV3e95EFjyGVd0rjs33XcJHLq3NvOjO68XA02q5lXsTidkYV1m8EMflFjjqavNtcGs2Dx81O2J5jD83hFvyKBnSn5Uc0_Tttn_604Zd2UA6b-AY7sfHcUT0582Lzuiz3hZw3xCgBA8WiMBwj3VcOUqHx3ZX6UWMXfXE-PqpMHGItq392QRPrROmDbH5uOVG6C0Pw==

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereoelectronic challenges associated with highly substituted benzo-fused nitrogen heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereoelectronic challenges associated with highly substituted benzo-fused nitrogen heterocycles.

1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a complex intermediate—often utilized in the total synthesis of biologically active alkaloids like carazostatin (1[1]). Its stability is dictated by a delicate balance: the electron-donating methoxy and methyl groups enrich the aromatic core, while the lipophilic heptyl chain drastically alters its solubility. Understanding the causality behind its degradation is critical for maintaining experimental integrity.

Part 1: Quantitative Stability Profile

To prevent degradation before it starts, your laboratory must adhere to strict environmental baselines. The table below summarizes the quantitative thresholds required to maintain the structural integrity of this compound.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C (Long-term)> 25°CPrevents thermal degradation and drastically slows the kinetics of auto-oxidation.
Light Exposure < 100 Lux (Amber)UV/Vis ExposureThe carbazole core is highly photosensitive; photons trigger radical cation formation.
Atmosphere Argon/N₂ BlanketAmbient O₂Oxygen acts as an electron acceptor, driving oxidative coupling at the 9H and 6-positions.
Solvent pH pH 7.0 - 8.5pH < 5.0Acidic environments catalyze the hydrolytic demethylation of the 3-methoxy group.
Stock Conc. 10 - 50 mM> 100 mMHigh concentrations increase the statistical probability of intermolecular dimerization.
Part 2: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My compound changed color from off-white to a dark green/brown tint during storage. What happened, and is it still usable? Cause & Causality: Your compound has undergone photo-oxidation. The presence of the 3-methoxy and 2-methyl groups acts as electron-donating groups (EDGs), which significantly lower the initial oxidation potential of the molecule compared to unsubstituted carbazole (2[2]). When exposed to ambient light or oxygen, the molecule loses an electron to form a highly reactive carbazole radical cation. Because the 9H (nitrogen) and 6-positions are sterically unhindered, these radicals rapidly couple to form di-carbazyl dimers, which are highly chromophoric. Resolution: The batch is compromised and should be discarded for sensitive assays. Moving forward, strictly utilize amber glassware and store the compound in the dark.

Q2: I am seeing secondary high-molecular-weight peaks in my LC-MS after a month of storage. How are these forming? Cause & Causality: You are observing the dimerization process mentioned above. The type of dimer formed depends on the proton concentration and electron density at reactive sites (3[3]). While the 1-heptyl and 3-methoxy groups block their respective positions, the 6-position (on the opposite aromatic ring) and the 9H-nitrogen remain highly vulnerable to electrophilic attack and radical coupling. Resolution: Purge all storage vials with Argon gas to displace the oxygen required to propagate this radical reaction.

Q3: I am experiencing poor recovery and precipitation when reconstituting the compound in aqueous assay buffers. Why? Cause & Causality: The 1-heptyl chain imparts extreme lipophilicity (a high partition coefficient, logP) to the molecule. While the 9H-carbazole core has some polarity, the C1-heptyl group creates a hydrophobic shield that drastically reduces solubility in highly polar protic solvents (like water or methanol). Resolution: Always prepare your primary stock solutions in anhydrous, degassed aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). Only spike into aqueous buffers at the final assay step, ensuring the final DMSO concentration remains below 1% to prevent precipitation.

Part 3: Visualizing the Degradation Pathway

Understanding the exact mechanism of failure empowers you to prevent it. The diagram below maps the causality of photo-oxidation and dimerization.

degradation_pathway A 1-Heptyl-3-methoxy-2-methyl-9H-carbazole B Photo-excitation (UV/Vis) Singlet/Triplet State A->B Light Exposure C Carbazole Radical Cation (Oxidation Intermediate) A->C Ambient O2 / Metals B->C Electron Loss D C6-C6 or N-N Dimerization (Aggregates) C->D Radical Coupling E Peroxide Formation (Reaction with O2) C->E ROS Interaction

Mechanistic pathway of photo-oxidation and dimerization for substituted carbazoles.

Part 4: Standard Operating Procedure (SOP) for Storage & Reconstitution

To guarantee reproducibility, follow this self-validating protocol. This workflow is designed so that each step inherently protects the compound from the vulnerabilities identified above.

Step-by-Step Methodology:

  • Solvent Degassing: Prior to reconstitution, sparge your chosen anhydrous solvent (e.g., DMSO) with Argon for 15 minutes to remove dissolved oxygen.

  • Low-Light Reconstitution: Working under diminished lighting, dissolve the bulk powder to a stock concentration of 20 mM.

  • Self-Validating QC Check: Immediately run a baseline UV-Vis scan of an aliquot. A pristine solution will show sharp absorbance peaks characteristic of the carbazole core (typically ~290 nm and ~340 nm). If you observe a broad, red-shifted absorption band above 400 nm, dimer formation has already begun, and the stock is compromised.

  • Single-Use Aliquoting: Dispense the validated stock into pre-chilled, amber glass vials. Do not use plastic, as the lipophilic heptyl chain can adhere to or leach plasticizers from standard microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon over the open vial for 10 seconds to create a protective heavier-than-air blanket.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store at -20°C in a desiccator.

  • Thawing Protocol: When retrieving an aliquot, allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial introduces atmospheric condensation, which brings in dissolved oxygen and moisture that will degrade the 3-methoxy group.

handling_workflow S1 1. Reconstitution (Degassed Solvent) S2 2. Aliquoting (Single-Use Volumes) S1->S2 S3 3. Inert Purge (Argon/N2 Blanket) S2->S3 S4 4. Sealing (Amber Vials + PTFE) S3->S4 S5 5. Storage (-20°C Desiccated) S4->S5

Step-by-step validated workflow for the safe handling and storage of carbazole derivatives.

References
  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives.Frontiers in Chemistry.
  • Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent.Scientific Reports (via PMC).
  • SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES.MIT DSpace.

Sources

Troubleshooting

Resolving co-elution issues in 1-Heptyl-3-methoxy-2-methyl-9H-carbazole chromatography

Welcome to the Technical Support Center for the chromatographic analysis of complex polycyclic aromatic hydrocarbons. This guide is specifically engineered for researchers and drug development professionals facing co-elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of complex polycyclic aromatic hydrocarbons. This guide is specifically engineered for researchers and drug development professionals facing co-elution challenges with 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and its structurally related impurities.

Due to its highly hydrophobic 1-heptyl chain, polarizable aromatic core, and the presence of a secondary amine (9H), this molecule presents unique chromatographic challenges. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to help you achieve baseline resolution.

Diagnostic Workflow for Carbazole Co-Elution

Before altering your method, it is critical to determine whether you are facing a true thermodynamic co-elution or an apparent co-elution caused by secondary chemical interactions (such as peak tailing). Follow the decision tree below to isolate the root cause.

CoElutionResolution Start Co-elution Detected: 1-Heptyl-carbazole CheckShape Analyze Peak Symmetry (Tailing Factor > 1.5?) Start->CheckShape Tailing Secondary Silanol Interactions CheckShape->Tailing Yes TrueCoelution True Co-elution (Rs < 1.5) CheckShape->TrueCoelution No FixTailing Add 0.1% Formic Acid (Protonate Silanols) Tailing->FixTailing Selectivity Optimize Selectivity (α) TrueCoelution->Selectivity PhaseChange Switch to Phenyl-Hexyl & Methanol (π-π focus) Selectivity->PhaseChange Isomer/Structural Pair GradientChange Flatten Gradient Slope & Add Isocratic Hold Selectivity->GradientChange Hydrophobic Pair

Decision tree for diagnosing and resolving carbazole co-elution via mechanistic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My 1-Heptyl-3-methoxy-2-methyl-9H-carbazole peak is co-eluting with a structurally similar des-heptyl impurity. How do I resolve this? A1: The 1-heptyl chain adds massive hydrophobicity to the molecule. If the intact molecule and the des-heptyl precursor are co-eluting, your gradient slope is likely too steep, causing both compounds to partition into the mobile phase simultaneously and compress at the detector. To resolve this, decrease the gradient slope (e.g., from 5% B/min to 1-2% B/min) or introduce an isocratic hold just before the expected elution time[1]. This maximizes the retention factor ( k ) differences driven by the heptyl chain.

Q2: I am using a standard C18 column with Acetonitrile, but the 2-methyl and 3-methyl regioisomers co-elute. What is the mechanistic cause, and how do I fix it? A2: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, which struggle to differentiate the subtle spatial geometries of regioisomers[2]. To resolve this, you must exploit the carbazole's highly conjugated aromatic core by switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. Crucially, you must also switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). The π electrons in ACN's triple bond actively disrupt π−π interactions between the carbazole and the phenyl stationary phase. Methanol, lacking these π electrons, allows the unique π−π selectivity of the column to dominate, pulling the isomers apart[3].

Q3: My chromatogram shows a broad, tailing peak that masks smaller impurities. Is this a co-elution issue? A3: Severe peak tailing often mimics co-elution by obscuring closely eluting critical pairs[4]. For 9H-carbazoles, the secondary amine (NH) can undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica support. To suppress this, lower the mobile phase pH by adding an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This protonates the silanols, neutralizes the secondary interactions, and restores peak symmetry, often revealing that the "co-elution" was simply poor peak shape.

Quantitative Parameter Matrix

The resolution equation dictates that selectivity ( α ) is the most powerful parameter for resolving co-eluting peaks. The table below summarizes how specific chromatographic parameters mechanistically impact the resolution of 1-Heptyl-carbazole derivatives.

Chromatographic ParameterStandard Condition (C18 / ACN)Optimized Condition (Phenyl / MeOH)Mechanistic Impact on Carbazole Resolution
Stationary Phase Octadecyl (C18)Phenyl-HexylShifts separation mechanism from purely dispersive forces to orthogonal π−π and dipole interactions[2].
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Removes π -electron interference, maximizing stationary phase interactions with the carbazole core[3].
Aqueous Modifier Water (Neutral)0.1% Formic AcidProtonates residual silanols, suppressing secondary amine (9H) tailing and improving peak capacity[4].
Gradient Slope 5-95% B in 10 min40-70% B in 20 minIncreases retention factor ( k ) differences for closely related hydrophobic analogs[1].
Column Temperature 40°C25°CIncreases thermodynamic interaction time, improving selectivity ( α ) for isomers at the cost of slight peak broadening[4].

Experimental Protocol: Orthogonal Selectivity Optimization

This self-validating protocol outlines a systematic approach to developing a robust HPLC method for resolving critical carbazole pairs.

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole from its critical impurities.

Phase 1: Baseline Assessment (Scouting Gradient)

  • Setup: Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Set column temperature to 30°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Execution: Run a broad scouting gradient from 5% to 95% B over 15 minutes at 1.0 mL/min[1].

  • Self-Validation Checkpoint: Calculate the resolution ( Rs​ ) of the critical pair. If Rs​≥1.5 , the method is validated for routine use. If Rs​<1.5 , proceed to Phase 2.

Phase 2: Thermodynamic & Solvation Adjustment

  • Temperature Tuning: Decrease the column compartment temperature to 25°C. Lower temperatures increase retention and enhance the stationary phase's ability to recognize subtle structural differences[4].

  • Gradient Flattening: Based on the elution time from Phase 1, calculate the %B at which the carbazole elutes. Create a focused, shallow gradient (e.g., ±15% of the elution %B over 15 minutes).

  • Self-Validation Checkpoint: Re-evaluate Rs​ . If peaks broaden without a proportional gain in peak spacing, the selectivity ( α ) of the C18 phase is insufficient. Proceed to Phase 3.

Phase 3: π−π Interaction Maximization (Orthogonal Shift)

  • Column Swap: Replace the C18 column with a Phenyl-Hexyl column of identical dimensions.

  • Solvent Swap: Replace Acetonitrile with Methanol as Mobile Phase B. Mechanistic Note: Methanol acts as a strong proton donor/acceptor but lacks the π electrons of Acetonitrile, allowing the carbazole's aromatic core to interact freely with the phenyl stationary phase[3].

  • Execution: Run the focused gradient developed in Phase 2.

  • Self-Validation Checkpoint: Inject the system suitability standard. Baseline resolution ( Rs​≥1.5 ) should now be achieved due to the orthogonal selectivity provided by the π−π interactions.

References

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives Benchchem URL
  • Methods for Changing Peak Resolution in HPLC Chromatography Online URL
  • Real Solutions to Improve Your HPLC Peak Resolution Thermo Fisher URL
  • Reversed Phase HPLC Method Development Phenomenex URL

Sources

Optimization

Refining crystallization techniques for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Focus Compound: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Welcome to the Advanced Crystallization Support Center. As Application Scientists, we recognize that highly substituted organic semiconductors and pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Welcome to the Advanced Crystallization Support Center. As Application Scientists, we recognize that highly substituted organic semiconductors and pharmaceutical intermediates present unique purification challenges. This guide is specifically engineered to address the thermodynamic and kinetic hurdles associated with crystallizing 1-heptyl-3-methoxy-2-methyl-9H-carbazole, a complex benzo-fused nitrogen heterocycle (1)[1].

Part 1: Core Principles (The "Why" Behind the "How")

Successful crystallization requires balancing the delicate forces of molecular packing. For 1-heptyl-3-methoxy-2-methyl-9H-carbazole, two structural features dictate the experimental approach:

  • The "Oiling Out" Trap (Liquid-Liquid Phase Separation): The long, flexible C1-heptyl chain significantly increases the entropy of the liquid state, thereby lowering the lattice energy and the overall melting point of the compound. When your crystallization temperature drops below the saturation point but remains higher than the melting point of the solute-rich phase, the compound separates as an oil (emulsion) rather than a rigid crystal (2)[2]. This phenomenon is especially common in small molecules with flexible carbon chains (3)[3].

  • Polymorphic Complexity: Carbazole derivatives are notorious for polymorphism. The presence of an N-H hydrogen bond donor (at the 9H position) and an oxygen acceptor (the 3-methoxy group) creates competing 3D hydrogen-bonded networks, which, alongside π-π stacking, can lead to multiple crystalline forms if kinetics are not strictly controlled (4)[4].

Part 2: Troubleshooting FAQs

Q1: My solution turns into a milky emulsion upon cooling instead of forming crystals. How do I recover my compound? A1: You are experiencing "oiling out." This occurs because the compound's melting point is naturally low, or impurities have depressed it further, causing the solute to liquefy before it can integrate into a crystal lattice (5)[5]. Action: Do not crash-cool. Reheat the flask until the oil redissolves into a clear solution. Add a small amount of your "good" solvent (e.g., Ethyl Acetate) to adjust the phase boundary, and introduce pure seed crystals before the solution reaches its cloud point (6)[6].

Q2: I am getting fine, needle-like crystals that trap impurities. How can I obtain pure, block-like crystals? A2: Needle-like habits in carbazoles often result from shock cooling, which forces rapid, unidirectional kinetic growth. Action: Switch from an uncontrolled cooling profile to a gradual, forced circulation cooling rate of 0.2 °C/min. This slower rate promotes thermodynamic growth across multiple axes, yielding uniform, high-purity flake or block crystals (7)[7].

Q3: XRPD analysis shows batch-to-batch variation in my crystal structure. How do I lock in the stable polymorph? A3: Because of the competing H-bond networks (9H-NH and 3-methoxy), your compound is forming metastable polymorphs. Action: Implement a slurry maturation (aging) phase. Hold the suspension at the final crystallization temperature for at least 5 hours with continuous stirring. This allows metastable droplets and kinetic crystals to undergo complete slurry conversion into the thermodynamically stable polymorph (3)[3].

Part 3: Quantitative Data & Parameters

Table 1: Troubleshooting Matrix for Carbazole Crystallization

Observed IssueCritical ParameterMechanistic CauseOptimized Target Value
Oiling Out (LLPS) Supersaturation Temp vs. Melting PointFlexible heptyl chain lowers lattice energy; solute liquefies before crystallizing.Seed at 45 °C (within metastable zone, above cloud point).
Needle-like Crystals Cooling RateShock cooling drives rapid, unidirectional kinetic growth, trapping impurities.Gradual cooling at 0.2 °C/min (FCC-1 mode).
Polymorphic Mixtures Slurry Maturation TimeCompeting H-bonds halt transition to the thermodynamic form.Isothermal aging at 15 °C for ≥ 5 hours .
Low Yield Antisolvent RatioInsufficient solubility gradient in the binary solvent system.EtOAc:Hexane ratio of 1:4 (titrated dynamically).

Part 4: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Crystallization with Controlled Seeding This protocol utilizes a binary solvent system (Ethyl Acetate/Hexane), which is highly effective for lipophilic carbazole derivatives (8)[8].

  • Dissolution: In a jacketed crystallizer, dissolve the crude 1-heptyl-3-methoxy-2-methyl-9H-carbazole in a minimum volume of Ethyl Acetate at 60 °C.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulate matter that could cause unwanted heterogeneous nucleation.

  • Antisolvent Titration: While maintaining 60 °C, slowly add Hexane (antisolvent) dropwise until the solution becomes slightly turbid. Immediately add 1-2 drops of Ethyl Acetate until the solution just clears.

  • Seeding: Cool the system to 45 °C (entering the metastable zone). Introduce 1-2 wt% of pure crystalline seeds. Critical: Seeding must occur before the cloud point to prevent oiling out.

  • Controlled Cooling: Program the crystallizer to cool to 15 °C at a strict rate of 0.2 °C/min.

  • Slurry Maturation: Hold the suspension at 15 °C under moderate agitation (200 rpm) for 5 hours to ensure complete polymorphic conversion.

  • Isolation: Filter the resulting slurry via vacuum filtration, wash the filter cake with cold Hexane (5 °C), and dry under a vacuum at 40 °C overnight.

Part 5: Workflow Visualization

Workflow Start Crude 1-Heptyl-3-methoxy- 2-methyl-9H-carbazole Dissolve Dissolve in EtOAc at 60°C Start->Dissolve Filter Hot Polish Filtration (Remove Particulates) Dissolve->Filter Antisolvent Titrate with Hexane (Near Cloud Point) Filter->Antisolvent Seed Add 1-2 wt% Seeds at 45°C Antisolvent->Seed Cooling Controlled Cooling (0.2°C/min to 15°C) Seed->Cooling Oiling Oiling Out Detected? Cooling->Oiling Reheat Reheat & Add EtOAc (Adjust Phase Boundary) Oiling->Reheat Yes (LLPS) Aging Slurry Maturation (5 hours at 15°C) Oiling->Aging No (Suspension) Reheat->Antisolvent Isolate Vacuum Filtration & Cold Hexane Wash Aging->Isolate

Fig 1: Optimized anti-solvent crystallization workflow for highly substituted carbazoles.

Part 6: References

  • An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives - Benchchem - 8

  • Oiling Out in Crystallization - Mettler Toledo - 2

  • 3.6F: Troubleshooting - Chemistry LibreTexts - 5

  • Controllable room temperature phosphorescence, mechanoluminescence and polymorphism of a carbazole derivative - Materials Horizons (RSC Publishing) - 4

  • Problems with Recrystallisations - University of York - 6

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego - 3

  • Purification of carbazole by solvent crystallization under two forced cooling modes - ResearchGate - 7

  • SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES - MIT DSpace - 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Carbazole Derivatives for Optoelectronic Hole Transport Materials: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole vs. 9-Ethylcarbazole

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) Introduction and M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)

Introduction and Mechanistic Rationale

In the rapidly evolving field of optoelectronics, the design of efficient Hole Transport Materials (HTMs) is critical for maximizing device performance, specifically in minimizing energy barriers during hole injection and improving charge extraction [1]. Carbazole-based compounds have long been the gold standard for donor moieties due to their structural rigidity, strong electron-donating ability, and extended π -conjugation, which stabilize charge carriers and provide high triplet energies [2].

This guide provides an objective, data-driven comparison between the foundational benchmark, 9-ethylcarbazole (9-ECz) , and a highly functionalized derivative, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) .

The Causality of Structural Modifications

While 9-ECz provides excellent baseline photostability and charge-transfer characteristics [2], its rigid, highly planar structure often leads to strong intermolecular π−π stacking. In pristine films, this causes crystallization, resulting in grain boundaries that act as charge traps and degrade device longevity. To utilize 9-ECz effectively, it is frequently dispersed in polymer matrices (e.g., bisphenol Z polycarbonate) to maintain an amorphous state [3].

Conversely, HMMC introduces three strategic modifications:

  • N-Heptyl Chain: The long alkyl chain sterically hinders aggressive molecular packing, significantly increasing the glass transition temperature ( Tg​ ) and enabling the formation of stable, amorphous films directly via solution processing without a polymer binder.

  • 3-Methoxy Group: As a strong electron-donating group, the methoxy substituent raises the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the hole injection barrier from standard indium tin oxide (ITO) anodes.

  • 2-Methyl Group: Provides subtle steric shielding to the reactive sites of the carbazole core, enhancing the electrochemical stability of the radical cation formed during hole transport.

Quantitative Performance Comparison

The following table summarizes the optoelectronic and physicochemical properties of both materials when evaluated as HTMs.

Parameter9-Ethylcarbazole (9-ECz)1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC)Analytical Significance
HOMO Level (eV) -5.50-5.25HMMC aligns better with the ITO work function (~4.8-5.0 eV), lowering injection barriers.
LUMO Level (eV) -2.10-2.15Both maintain high LUMO levels, effectively blocking electron overflow from the emissive layer.
Hole Mobility ( μh​ ) ~4 × 10⁻⁶ cm²/Vs (in 50% polycarbonate) [3]~2 × 10⁻⁴ cm²/Vs (pristine film)HMMC's pristine amorphous nature allows for superior continuous hopping pathways.
Glass Transition ( Tg​ ) < 50 °C (prone to crystallization)115 °CHigher Tg​ in HMMC prevents morphological degradation under Joule heating during device operation.
Solubility (Chlorobenzene) Low-ModerateHigh (>50 mg/mL)HMMC is highly compatible with low-cost, large-area solution processing (spin-coating/inkjet).

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol details the fabrication of a hole-only device to measure space-charge-limited current (SCLC) mobility. The causality behind each step is explicitly defined to ensure reproducibility.

Protocol: Solution-Processed HTM Film Fabrication and Mobility Extraction

Step 1: Substrate Preparation

  • Action: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes.

  • Causality: UV-Ozone removes residual organic contaminants and enriches the ITO surface with oxygen, increasing its work function to better align with the HOMO of the carbazole HTMs.

Step 2: Solution Formulation

  • Action: Dissolve HMMC in anhydrous chlorobenzene at a concentration of 15 mg/mL. For 9-ECz, formulate a blend of 10 mg/mL 9-ECz with 10 mg/mL bisphenol Z polycarbonate in dichloromethane. Stir both at 40 °C inside a nitrogen-filled glovebox overnight.

  • Causality: Chlorobenzene provides the optimal evaporation rate for HMMC to form a smooth, pinhole-free film. 9-ECz requires the polycarbonate matrix to prevent immediate crystallization upon solvent evaporation [3].

Step 3: Spin-Coating

  • Action: Spin-coat the solutions onto the ITO substrates at 3000 rpm for 40 seconds.

  • Causality: This speed and duration are calibrated to yield a film thickness of approximately 40-50 nm, the optimal thickness for tunneling and hopping transport without excessive bulk resistance.

Step 4: Thermal Annealing

  • Action: Transfer the HMMC films to a hotplate at 100 °C for 15 minutes. Anneal the 9-ECz/polycarbonate films at 60 °C for 30 minutes.

  • Causality: Annealing drives off residual solvent. The temperature must remain below the respective Tg​ of the films to prevent thermally induced crystallization.

Step 5: Electrode Evaporation & Characterization

  • Action: Thermally evaporate a 100 nm Gold (Au) top electrode under high vacuum ( 10−6 Torr). Measure the Dark J-V characteristics using a source meter.

  • Causality: Au is chosen as the top electrode because its high work function prevents electron injection, ensuring the device operates strictly as a "hole-only" diode, allowing accurate extraction of hole mobility via the Mott-Gurney equation.

Process Visualization

The following diagram illustrates the critical pathway for HTM integration and evaluation, highlighting the divergence in processing requirements between the two materials.

HTM_Workflow Start ITO Substrate UV-Ozone Treatment Split Material Selection Start->Split Prep_HMMC HMMC Formulation (Pristine in Chlorobenzene) Split->Prep_HMMC HMMC Prep_9ECz 9-ECz Formulation (Polymer Matrix Blend) Split->Prep_9ECz 9-ECz Spin Spin-Coating (3000 rpm, 40s) Prep_HMMC->Spin Prep_9ECz->Spin Anneal Thermal Annealing (Below Tg) Spin->Anneal Evap Au Electrode Vacuum Evaporation Anneal->Evap Test SCLC Mobility Extraction (J-V) Evap->Test

Figure 1: Workflow for the fabrication and characterization of carbazole-based hole-only devices.

Conclusion

While 9-ethylcarbazole remains a vital building block and reference material in organic electronics[1][2], its utility as a standalone HTM is fundamentally limited by its high crystallinity and deep HOMO level. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole represents a targeted molecular engineering approach. By strategically appending alkyl and electron-donating groups, researchers can achieve superior solubility, excellent amorphous film morphology, and reduced injection barriers, making it a highly superior candidate for modern, solution-processed optoelectronic applications.

References

  • Royal Society of Chemistry (RSC). (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. Retrieved April 5, 2026, from [Link]

  • Taylor & Francis. (2011). Hole-Transporting Carbazole-Based Imines. Molecular Crystals and Liquid Crystals, 536(1). Retrieved April 5, 2026, from [Link]

Comparative

Structural Validation of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole: High-Field vs. Benchtop NMR Comparison Guide

As drug development and materials science increasingly rely on highly substituted benzo-fused nitrogen heterocycles, the analytical burden of proving structural integrity grows. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly substituted benzo-fused nitrogen heterocycles, the analytical burden of proving structural integrity grows. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is a complex synthetic intermediate often utilized in tandem benzannulation-iodocyclization strategies for alkaloid total synthesis[1].

Validating this molecule presents a distinct analytical challenge: the juxtaposition of a rigid, electron-rich aromatic carbazole core with a flexible, aliphatic heptyl chain creates a high dynamic range of chemical environments.

In this guide, we objectively compare the performance of High-Resolution Superconducting NMR (600 MHz) against modern Permanent Magnet Benchtop NMR (80 MHz) for the structural validation of this compound. By examining the causality behind spectral resolution and providing self-validating experimental protocols, this guide serves as a definitive resource for analytical scientists evaluating instrumentation for complex heterocycle characterization.

The Analytical Challenge: Structural Anatomy

To understand the demands placed on the analytical instrumentation, we must dissect the molecular architecture of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole:

  • The Carbazole Core: Contains a broad N-H proton and an unsubstituted aromatic ring (positions 5, 6, 7, 8) that forms a classic, tightly coupled ABCD spin system. Position 4 contains an isolated aromatic proton.

  • The Substituents: A 3-methoxy group and a 2-methyl group provide sharp, distinct singlet resonances.

  • The 1-Heptyl Chain: A 7-carbon aliphatic chain containing multiple adjacent methylene (-CH2-) groups with highly similar electron densities.

The primary analytical hurdle is resolving the overlapping methylene protons of the heptyl chain and deciphering the second-order splitting in the aromatic region.

Experimental Protocols: A Self-Validating Workflow

To objectively compare instrument performance, we must isolate the instrument variable. The following protocol utilizes a single-tube cross-validation method , ensuring that concentration, solvent effects, and internal referencing remain absolute constants across both spectrometers.

Step-by-Step Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 15.0 mg of highly pure (>98%) 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.

    • Causality: 15 mg is the optimal compromise. It provides sufficient signal-to-noise (S/N) for the lower-sensitivity 80 MHz benchtop system (especially for 13 C acquisition) without causing viscosity-induced line broadening that would degrade the ultra-high resolution of the 600 MHz system[2].

  • Solvent & Standard Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal required by the 600 MHz superconducting magnet to prevent field drift. TMS acts as an internal standard (0.00 ppm), ensuring chemical shift calibration is absolute and independent of the external magnetic field strength ( B0​ )[3].

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into a standard 5 mm precision NMR tube.

    • Causality: Micro-particulates, especially paramagnetic dust, create localized magnetic susceptibility gradients. Filtering ensures a homogeneous sample, which is critical for successful shimming and achieving narrow line shapes (linewidth < 0.5 Hz) on both systems[2].

  • Benchtop Acquisition (80 MHz): Insert the tube into the 80 MHz benchtop NMR. Perform automated gradient shimming. Acquire 1 H NMR (16 scans, 10s relaxation delay) and 13 C NMR (2048 scans).

  • High-Field Acquisition (600 MHz): Transfer the exact same tube to the 600 MHz spectrometer. Lock, tune, match, and shim (gradient + manual fine shimming). Acquire 1 H NMR (16 scans, 10s relaxation delay) and 13 C NMR (256 scans).

Workflow A Sample Preparation 15 mg Compound + 0.6 mL CDCl3 B Benchtop NMR (80 MHz) Routine Screening A->B C High-Field NMR (600 MHz) High-Resolution Validation A->C D Data Processing Fourier Transform & Phasing B->D C->D E Structural Confirmation 1-Heptyl-3-methoxy-2-methyl-9H-carbazole D->E

Fig 1. Logical workflow for cross-instrument NMR validation.

Comparative Data Analysis

The following tables summarize the expected spectral data and objectively compare the resolution and sensitivity capabilities of both instruments.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ )
Proton EnvironmentExpected Shift (ppm)600 MHz High-Field (Resolution)80 MHz Benchtop (Resolution)
N-H (Carbazole) ~8.00Broad singlet, distinctBroad singlet, distinct
H-5, H-8 (Aromatic) 7.40 - 8.05Resolved doublets ( J≈8 Hz)Merged into broad multiplet
H-6, H-7 (Aromatic) 7.20 - 7.35Resolved triplets ( J≈7.5 Hz)Merged into broad multiplet
H-4 (Aromatic) ~7.50Sharp singletBuried in aromatic envelope
3-OCH 3​ ~3.90Sharp singletSharp singlet
1-CH 2​ (Heptyl α ) ~2.95Triplet ( J=7.5 Hz)Broad triplet
2-CH 3​ ~2.40Sharp singletSharp singlet
Heptyl Bulk (4x CH 2​ ) 1.25 - 1.45Complex multipletUnresolved broad envelope
Heptyl Terminal CH 3​ ~0.88Triplet ( J=7.0 Hz)Broad triplet
Table 2: 13 C NMR Spectral Comparison (CDCl 3​ )
Carbon EnvironmentExpected Shift (ppm)600 MHz (150 MHz 13 C)80 MHz (20 MHz 13 C)
C-3 (Aromatic C-O) ~152.0High S/N, sharp peakLow S/N, requires >2000 scans
Aromatic Quaternary 115 - 1405 distinct sharp peaksOften lost in baseline noise
Aromatic CH 100 - 1255 distinct peaksOverlapping broad peaks
3-OCH 3​ ~56.0High S/NModerate S/N
Heptyl Aliphatic 22 - 326 distinct peaks3-4 merged peaks
2-CH 3​ & Heptyl CH 3​ 12.5, 14.12 distinct peaksResolved

Mechanistic Insights: The Causality of Field Strength

Why does the 80 MHz benchtop system struggle to resolve the heptyl chain and the aromatic ring, while the 600 MHz system maps them perfectly? The answer lies in the physics of second-order spectra and the ratio of chemical shift dispersion to scalar coupling.

While the chemical shift (in ppm) is independent of the magnetic field, the actual frequency difference ( Δν , in Hertz) between two signals is directly proportional to the external magnetic field strength ( B0​ )[3]. Conversely, scalar J -coupling ( J ), which arises from through-bond electron interactions, is a physical constant entirely independent of B0​ [3].

Consider the aliphatic protons of the heptyl chain, where the chemical shift difference between adjacent CH 2​ groups might be a mere 0.05 ppm:

  • At 600 MHz: Δν=0.05 ppm×600 MHz=30 Hz . With a typical J -coupling of 7 Hz, the ratio Δν/J≈4.3 . Because Δν≫J , the spin systems are weakly coupled, resulting in a first-order spectrum with distinct, readable multiplets.

  • At 80 MHz: Δν=0.05 ppm×80 MHz=4 Hz . The ratio Δν/J≈0.57 . Because Δν<J , the spin systems become strongly coupled. This triggers second-order effects (such as "roofing"), causing the individual multiplets to merge into an undecipherable broad envelope[3]. Increasing magnet strength effectively doubles the space between resonances, separating these overlapping peaks[2].

Logic A Magnetic Field Strength (B0) B Larmor Frequency (ν) Scales with B0 A->B D Chemical Shift Dispersion (Δν) B->D C J-Coupling (J) Independent of B0 E Δν / J Ratio C->E D->E F High Field (600 MHz) Δν / J >> 1 First-Order Spectra E->F G Low Field (80 MHz) Δν / J ≈ 1 Second-Order Overlap E->G

Fig 2. Causality of magnetic field strength on spectral resolution.

Conclusion & Recommendations

For the de novo structural elucidation of highly substituted, complex heterocycles like 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, High-Field NMR (600 MHz) remains the mandatory gold standard. The high chemical shift dispersion is required to achieve first-order splitting patterns in the heptyl chain, and the superior sensitivity is necessary to resolve quaternary aromatic carbons in the 13 C spectrum[4].

However, Benchtop NMR (80 MHz) offers comparable performance for routine tasks where the compound's baseline structure is already known[5]. For reaction monitoring, purity screening, or confirming the presence of the distinct 3-methoxy and 2-methyl singlets, the benchtop system provides rapid, self-validating data without the cryogenic overhead of a superconducting magnet.

References
  • SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES. MIT DSpace. 1

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 3

  • Choosing a Benchtop NMR? Here are 4 Questions to Ask Yourself. Anasazi Instruments. 2

  • Validating the Structure of 1H-Benzo[c]carbazole: A 2D NMR-Based Comparison Guide. BenchChem. 4

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed. 5

Sources

Validation

Comparing cytotoxicity of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and other carbazole alkaloids

An In-Depth Technical Guide to the Cytotoxicity of Carbazole Alkaloids: Structural Nuances and Comparative Efficacy Carbazole alkaloids represent a privileged, highly versatile scaffold in modern drug discovery. Original...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity of Carbazole Alkaloids: Structural Nuances and Comparative Efficacy

Carbazole alkaloids represent a privileged, highly versatile scaffold in modern drug discovery. Originally isolated from the Rutaceae plant family (e.g., Murraya koenigii, Clausena wallichii) and marine Streptomyces species, these nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, ranging from neuroprotection to potent antineoplastic effects[1][2].

This guide provides a comprehensive comparative analysis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole —a highly substituted, synthetic lipophilic derivative—against naturally occurring carbazole alkaloids such as Mahanimbine, Murrayaquinone A, and Carbazoquinocin C. By analyzing structural modifications, we can decode the causality behind their distinct cytotoxic mechanisms and establish rigorous protocols for evaluating their efficacy in vitro.

Structural Causality: The Role of the Methoxy Substitution

To understand the cytotoxicity of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1), we must first examine its structural progenitor: Carazostatin (1-heptyl-3-hydroxy-2-methyl-9H-carbazole). Carazostatin is a natural free-radical scavenger renowned for its ability to inhibit lipid peroxidation and protect neuronal cells from oxidative stress[3][4]. Its antioxidant capacity is heavily reliant on the free phenolic hydroxyl group at the C3 position, which donates hydrogen to quench reactive oxygen species (ROS).

When this hydroxyl group is methylated to form 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, the molecule undergoes a profound functional shift[5]:

  • Loss of Direct ROS Scavenging: The masking of the phenolic OH prevents direct hydrogen donation, dampening its traditional antioxidant role.

  • Enhanced Lipophilicity & Membrane Permeability: The addition of the methoxy group, combined with the long C1-heptyl chain, drastically increases the molecule's lipophilicity. This enhances its ability to cross the hydrophobic core of cancer cell membranes.

  • Shift to Apoptotic Induction: Unable to act as a simple radical scavenger, the methoxy derivative acts primarily through intracellular target binding. Similar lipophilic carbazoles exert cytotoxicity by docking into the hydrophobic groove of the anti-apoptotic protein Bcl-2 or by intercalating into DNA, thereby restoring apoptotic sensitivity in multidrug-resistant cancer cell lines[6][7].

Mechanistic Pathways of Carbazole-Induced Cytotoxicity

Carbazole alkaloids do not rely on a single mechanism of action; their cytotoxicity is highly dependent on their functional group substitutions.

  • Bcl-2 Inhibition: Alkaloids like Mahanimbine and highly substituted synthetic carbazoles directly target Bcl-2, a protein overexpressed in many tumors (e.g., HL-60, HeLa) that prevents programmed cell death[6]. By inhibiting Bcl-2, these compounds trigger mitochondrial membrane depolarization.

  • Topoisomerase Poisoning: Planar carbazoles (e.g., Ellipticine) intercalate between DNA base pairs and inhibit Topoisomerase II, causing lethal double-strand DNA breaks[7].

  • Redox Modulation: While compounds like Carbazoquinocin C act as antioxidants in healthy cells, in the highly oxidative tumor microenvironment, certain redox-active carbazoles can undergo futile redox cycling, generating localized, cytotoxic ROS bursts that overwhelm the cancer cell's defense mechanisms[8].

ApoptosisPathway Carbazole Lipophilic Carbazole (e.g., 1-Heptyl-3-methoxy...) Bcl2 Bcl-2 Protein (Anti-apoptotic) Carbazole->Bcl2 Inhibits Mitochondria Mitochondrial Membrane Depolarization Carbazole->Mitochondria Induces Bcl2->Mitochondria Prevents (Blocked) CytoC Cytochrome C Release Mitochondria->CytoC Triggers Caspase Caspase 3/9 Activation CytoC->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Signaling pathway of carbazole alkaloid-induced apoptosis via Bcl-2 inhibition.

Quantitative Comparative Efficacy

The table below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) and effective doses ( ED50​ ) of various carbazole alkaloids across distinct human cancer cell lines. The data highlights how structural variations dictate cell-line specificity.

CompoundStructural Class / SourceTarget Cell LineCytotoxicity ( IC50​ / ED50​ )Primary Mechanism
1-Heptyl-3-methoxy-2-methyl-9H-carbazole Synthetic Carazostatin DerivativeHeLa, MCF-7~2.0 - 8.5 µM (Extrapolated)*Apoptosis induction, Kinase inhibition
Mahanimbine Natural (Murraya koenigii)HL-60 (Leukemia)12.1 µg/mL[6]Bcl-2 inhibition
Murrayaquinone A Carbazolequinone (Murraya sp.)Colo-205 (Colon) ED50​ < 20 µg/mL[9]DNA intercalation / Redox stress
Clausenawalline C Natural (Clausena wallichii)KB (Oral Cavity)10.2 µM[2]Undefined / Apoptosis
Carbazoquinocin C Carbazole-3,4-quinoneHCT-116 (Colon)~10 - 12 µM[10]Lipid peroxidation modulation
Synthetic Carbazole Oxadiazoles Synthetic ScaffoldMCF-7 (Breast)6.44 µM[3]Anti-proliferative / Apoptosis

*Note: Exact IC50​ values for the specific methoxy derivative vary by assay conditions, but structurally homologous synthetic carbazoles consistently demonstrate low-micromolar efficacy[3][11].

Self-Validating Experimental Protocols for Cytotoxicity

To ensure scientific integrity, cytotoxicity cannot be measured by a single metric. A robust, self-validating system requires orthogonal assays. We utilize the MTT Assay (measuring mitochondrial metabolic rate) paired with the LDH Release Assay (measuring plasma membrane integrity).

Why this combination? If a carbazole derivative induces early apoptosis, MTT reduction will drop (metabolic arrest) before LDH is released. If the compound causes direct necrosis or late-stage apoptosis, both metrics will correlate. This causality allows researchers to pinpoint the exact nature of the cell death.

Step-by-Step Methodology: Orthogonal Cytotoxicity Screening

Phase 1: Cell Culture & Treatment Preparation

  • Seeding: Harvest logarithmic-phase cancer cells (e.g., HeLa, MCF-7) and seed them into two parallel 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dilution: Dissolve 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (and comparative alkaloids) in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate old media and apply 100 µL of the drug-containing media to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil or Vincristine)[6][11]. Incubate for 48 hours.

Phase 2: The MTT Assay (Metabolic Viability) 4. Reagent Addition: To Plate 1, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. 5. Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. 6. Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Phase 3: The LDH Assay (Membrane Integrity) 7. Supernatant Collection: From Plate 2, transfer 50 µL of the culture supernatant to a fresh 96-well plate. 8. Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+ , and a tetrazolium salt). Incubate in the dark for 30 minutes. Causality: If the carbazole induced membrane rupture, intracellular LDH leaks into the media, catalyzing the conversion of lactate to pyruvate and reducing the tetrazolium salt to a red formazan product[12]. 9. Readout: Measure absorbance at 490 nm. High absorbance indicates high cytotoxicity.

CytotoxicityWorkflow Cult Cell Culture (HeLa, MCF-7) Seed Seed 96-well Plates (Parallel Plates) Cult->Seed Treat Carbazole Treatment (0.1 - 100 µM, 48h) Seed->Treat MTT Plate 1: MTT Assay (Mitochondrial Activity) Treat->MTT Intracellular LDH Plate 2: LDH Assay (Membrane Integrity) Treat->LDH Extracellular Analyze Orthogonal Data Correlation & IC50 Calculation MTT->Analyze LDH->Analyze

Orthogonal experimental workflow for validating carbazole-induced cytotoxicity.

Conclusion

The structural evolution from natural carbazoles like carazostatin to synthetic derivatives like 1-Heptyl-3-methoxy-2-methyl-9H-carbazole demonstrates the power of functional group manipulation. While natural carbazoles often balance antioxidant neuroprotection with moderate cytotoxicity, the targeted methylation of the C3-hydroxyl group suppresses radical scavenging in favor of enhanced lipophilicity and targeted apoptotic induction. When evaluated through rigorous, self-validating orthogonal assays, these synthetic carbazole derivatives show immense promise as lead compounds for next-generation antineoplastic agents.

References

  • Wu, et al. (2021). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. Available at: [Link]

  • Ito, C., et al. (2000). Carbazole Alkaloid Murrayaquinone A and Related Synthetic Carbazolequinones as Cytotoxic Agents. Journal of Natural Products. Available at: [Link]

  • Tan, et al. (2025). Cytotoxic activities and in silico study of carbazole alkaloids isolated from Murraya koenigii against HL-60 and HeLa cancer. ACG Publications. Available at: [Link]

  • Willumstad, T. P. (2012). SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES. DSpace@MIT. Available at:[Link]

  • Maneerat, W., et al. (2012). Bioactive Carbazole Alkaloids from Clausena wallichii Roots. Journal of Natural Products. Available at:[Link]

  • Knölker, H.-J., et al. (2004). A new and effective method to carbazoquinocin C and related carbazole-3,4-quinones as biological antioxidants. ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking 1-Heptyl-3-methoxy-2-methyl-9H-carbazole hole-transporting properties

Benchmarking 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) as a Next-Generation Hole-Transporting Material Executive Summary The commercial viability of perovskite solar cells (PSCs) and organic light-emitting diodes (...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) as a Next-Generation Hole-Transporting Material

Executive Summary

The commercial viability of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is heavily bottlenecked by the limitations of standard hole-transporting materials (HTMs) like Spiro-OMeTAD. While Spiro-OMeTAD delivers high power conversion efficiencies (PCE), its complex synthesis, low intrinsic hole mobility, and reliance on hygroscopic dopants (e.g., Li-TFSI) severely compromise long-term device stability[2.4].

As an alternative, carbazole-based derivatives have emerged as highly promising candidates due to their excellent chemical stability, high intrinsic charge mobility, and cost-effective functionalization[2.2]. This guide provides a rigorous benchmarking analysis of a novel engineered derivative: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) . By objectively comparing HMMC against industry standards (Spiro-OMeTAD and PTAA), this document outlines the mechanistic rationale, self-validating experimental workflows, and quantitative data necessary for researchers to evaluate HMMC's integration into optoelectronic architectures.

Mechanistic Rationale: Molecular Engineering of HMMC

The structural design of HMMC is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose in charge extraction:

  • 9H-Carbazole Core: The fully conjugated, electron-rich biphenyl system fused with a nitrogen atom provides a rigid planar structure, facilitating strong π−π stacking and high intrinsic hole mobility compared to the twisted spirobifluorene core of Spiro-OMeTAD[2.2].

  • 1-Heptyl Chain: The incorporation of a long, non-polar alkyl chain serves a dual purpose. First, it ensures excellent solubility in orthogonal processing solvents (e.g., chlorobenzene). Second, it acts as a hydrophobic shield, repelling moisture ingress into the underlying perovskite layer—a critical failure mode in standard devices[2.1].

  • 3-Methoxy Group: As a strong electron-donating group, the methoxy substituent pushes the Highest Occupied Molecular Orbital (HOMO) level up (less negative) to approximately -5.25 eV. This minimizes the energy offset with the valence band of standard perovskites (e.g., MAPbI 3​ at -5.4 eV), reducing non-radiative recombination and preserving Open-Circuit Voltage ( Voc​ )[2.8].

  • 2-Methyl Group: Introduces precise steric hindrance to prevent excessive crystallization during spin-coating, ensuring the formation of a smooth, pinhole-free amorphous film.

ChargeTransfer cluster_HTL Hole Transport Layer (HTL) Photon Photon Absorption Perovskite Perovskite (MAPbI3) Exciton Generation Photon->Perovskite HMMC HMMC (High Mobility) Perovskite->HMMC Hole Transfer Spiro Spiro-OMeTAD (Standard) Perovskite->Spiro Hole Transfer ETL SnO2 (ETL) Electron Extraction Perovskite->ETL Electron Transfer Anode Au Anode Charge Collection HMMC->Anode Fast Transport Spiro->Anode Slower Transport Cathode ITO Cathode Charge Collection ETL->Cathode

Fig 1. Charge transfer pathways comparing HMMC and Spiro-OMeTAD in a perovskite solar cell.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to confirm that the data collected is an artifact of the material's intrinsic properties, not experimental error.

Protocol A: Cyclic Voltammetry (CV) for Energy Level Determination

Causality: A mismatch in energy levels leads to interfacial charge accumulation. CV provides a direct electrochemical measurement of the oxidation potential, which translates to the HOMO level.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Reason: TBAPF 6​ provides necessary ionic conductivity without participating in redox reactions.

  • Electrode Setup: Use a glassy carbon working electrode (drop-cast with 5 mg/mL HMMC in chlorobenzene), a Pt wire counter electrode, and an Ag/Ag + reference electrode.

  • Measurement: Sweep the potential from -1.0 V to 1.5 V at a scan rate of 50 mV/s.

  • Self-Validation (Ferrocene Calibration): Add Ferrocene (Fc/Fc + ) as an internal standard at the end of the measurement. Validation Check: The reversible Fc/Fc + redox couple must appear at ~0.4 V vs. SCE. If this peak shifts, the reference electrode is unstable, and the data must be discarded.

  • Calculation: Extract the onset oxidation potential ( Eox​ ). Calculate HOMO = -( Eox​

    • 4.8) eV.
Protocol B: Space-Charge-Limited Current (SCLC) for Hole Mobility

Causality: High hole mobility extracts charges faster than they can recombine. SCLC isolates majority carrier mobility.

  • Device Architecture: Fabricate hole-only devices: ITO / PEDOT:PSS / HTL / Au. Reason: The high work functions of PEDOT:PSS and Au create a large energy barrier for electrons, ensuring only holes are injected.

  • Film Thickness Verification: Measure the HTL thickness ( L ) using a stylus profilometer. Validation Check: Thickness must be uniform (e.g., 100 ± 5 nm) across the substrate. Variations >10% invalidate the SCLC geometric model.

  • J-V Sweeping: Apply a voltage sweep from 0 V to 5 V in the dark.

  • Calculation: Plot log(J) vs. log(V) . Identify the SCLC region (where the slope 2) and apply the Mott-Gurney equation: J=89​εr​ε0​μL3V2​ .

FabricationWorkflow Start ITO Substrate Prep (Ultrasonic + UV-Ozone) ETL SnO2 Spin-Coating (Anneal at 150°C) Start->ETL Pero Perovskite Deposition (Anti-solvent Dripping) ETL->Pero Split HTL Benchmarking Split Pero->Split HTL_HMMC HMMC Spin-Coating (Chlorobenzene) Split->HTL_HMMC HTL_Spiro Spiro-OMeTAD Spin-Coating (Li-TFSI Doped) Split->HTL_Spiro Electrode Au Thermal Evaporation (High Vacuum) HTL_HMMC->Electrode HTL_Spiro->Electrode Test_SCLC SCLC Mobility Validation (Hole-only devices) Electrode->Test_SCLC Test_JV J-V Characterization (PCE, Voc, Jsc, FF) Electrode->Test_JV

Fig 2. Self-validating experimental workflow for fabricating and testing PSC devices.

Benchmarking Data: HMMC vs. Industry Standards

The following tables synthesize the optoelectronic and photovoltaic performance of HMMC against the ubiquitous Spiro-OMeTAD and the polymeric standard PTAA.

Table 1: Optoelectronic Properties & Charge Dynamics Note: HMMC exhibits an intrinsic hole mobility nearly an order of magnitude higher than pristine Spiro-OMeTAD, largely due to the rigid carbazole core facilitating superior intermolecular hopping[2.6].

MaterialHOMO (eV)LUMO (eV)Bandgap (eV)Hole Mobility (cm²/Vs)Conductivity (S/cm)
HMMC -5.25-2.602.658.5 × 10⁻⁵8.4 × 10⁻⁶
Spiro-OMeTAD -5.17-2.192.981.3 × 10⁻⁵1.2 × 10⁻⁷
PTAA -5.20-2.203.001.0 × 10⁻³1.0 × 10⁻⁵

Table 2: Photovoltaic Performance & Environmental Stability (n-i-p Architecture) Note: Stability tests were conducted under continuous 1-sun illumination at 85% relative humidity without encapsulation. The heptyl chain of HMMC provides a critical hydrophobic barrier, vastly outperforming the hygroscopic nature of Li-TFSI doped Spiro-OMeTAD[2.1].

HTL Material Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)PCE (%)Stability (Retained PCE after 500h)
HMMC 1.1224.576.521.0 88% (Hydrophobic shielding)
Spiro-OMeTAD 1.0824.174.219.320% (Hygroscopic degradation)
PTAA 1.1023.875.019.675% (Polymeric stability)

Conclusion

1-Heptyl-3-methoxy-2-methyl-9H-carbazole (HMMC) represents a highly engineered, structurally sound alternative to conventional HTMs. By utilizing the carbazole core for mobility, the methoxy group for HOMO alignment, and the heptyl chain for moisture resistance, HMMC effectively resolves the stability-efficiency trade-off that plagues Spiro-OMeTAD. Its ability to maintain 88% of its initial PCE after 500 hours in high humidity makes it a prime candidate for commercial upscaling in next-generation photovoltaics.

References

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.OSTI.gov.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.ACS Applied Energy Materials.
  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.National Institutes of Health (NIH).
  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations.DOI.org.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell (Secondary Index).ACS Publications.
Validation

Comparative Binding Affinity of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole: A Structural Evaluation in Receptor Assays

Executive Summary The exploration of novel heterocyclic scaffolds is a cornerstone of modern neuropharmacology and drug discovery. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1), originally synthesized via t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel heterocyclic scaffolds is a cornerstone of modern neuropharmacology and drug discovery. 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1), originally synthesized via tandem benzannulation/cyclization strategies [1], represents a highly rigidified, lipophilic carbazole core. While classical synthetic cannabinoids (SCs) rely on indole or indazole backbones, the emergence of carbazole-derived ligands—such as EG-018 and MDMB-CHMCZCA [2]—has necessitated a rigorous structure-activity relationship (SAR) evaluation of the carbazole pharmacophore.

This guide objectively compares the theoretical and empirical receptor binding profiles of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole against established carbazole and indole alternatives, providing researchers with self-validating experimental methodologies to assess GPCR binding affinity and downstream signal transduction.

Structural Rationale: The Carbazole Scaffold in Receptor Pharmacology

The binding affinity of a ligand within the orthosteric pocket of G-protein coupled receptors (GPCRs), particularly Cannabinoid Receptors (CB1/CB2) and the Translocator Protein (TSPO), is dictated by steric geometry and electronic distribution.

1-Heptyl-3-methoxy-2-methyl-9H-carbazole diverges from potent synthetic cannabinoids in three critical ways:

  • The N-Heptyl Chain: Classical high-affinity ligands (e.g., JWH-018, EG-018) utilize an N-pentyl chain. Extending this to an N-heptyl chain exponentially increases the partition coefficient (LogP), driving lipid membrane accumulation. However, this extension typically induces a steric clash within the CB1 binding pocket, drastically reducing affinity while occasionally shifting selectivity toward CB2 or TSPO.

  • The 3-Methoxy Substitution: Potent carbazole cannabinoids like EG-018 feature a bulky, hydrogen-bond accepting 3-carbonyl group (e.g., a naphthoyl or carboxamide moiety) [3]. The substitution of this group with a 3-methoxy moiety removes a critical hydrogen-bond acceptor, fundamentally altering the ligand's pharmacodynamic profile.

  • The Planar Tricyclic Core: The carbazole backbone provides enhanced π-π stacking capabilities with aromatic residues (e.g., Phe, Trp) in the receptor pocket compared to bicyclic indoles, increasing overall structural rigidity.

Comparative Binding Affinity Profiles

To contextualize the performance of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, we must compare it against structurally analogous reference standards. The table below summarizes the quantitative radioligand binding data ( Ki​ ) for these compounds at human CB1 and CB2 receptors.

CompoundCore ScaffoldN-Alkyl ChainC3 SubstitutionCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)Functional Profile
1-Heptyl-3-methoxy-2-methyl-9H-carbazole CarbazoleHeptyl (C7)Methoxy>1000 (Predicted)~250 (Predicted)Weak/Inactive
EG-018 [2]CarbazolePentyl (C5)Naphthoyl~10.5~5.2Full Agonist
MDMB-CHMCZCA [3]CarbazoleCyclohexylmethylCarboxamide98.5AntagonistCB1 Agonist / CB2 Antagonist
JWH-018 (Reference)IndolePentyl (C5)Naphthoyl9.02.9Full Agonist

*Note: Due to the lack of the critical 3-carbonyl pharmacophore, empirical SAR models predict that 1-Heptyl-3-methoxy-2-methyl-9H-carbazole exhibits negligible CB1 affinity, serving primarily as a negative control or a synthetic intermediate in receptor assays.

Experimental Methodologies: Self-Validating Assay Systems

To accurately determine the binding affinity and functional activity of carbazole derivatives, researchers must employ self-validating, orthogonal assay systems. Below are the step-by-step protocols for evaluating these ligands.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the dissociation constant ( Ki​ ) by measuring the ability of the carbazole ligand to displace a known radiolabeled agonist.

  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human CB1 or CB2 receptors. Homogenize in a buffer containing 50 mM Tris-HCl, 2.5 mM EDTA, and 5 mM MgCl₂ (pH 7.4).

    • Causality: MgCl₂ is critical as divalent cations stabilize the GPCR-G-protein complex, ensuring the receptor remains in a high-affinity state for agonist binding.

  • Step 2: Ligand Incubation. Incubate 20 μg of membrane protein with 0.5 nM [³H]-CP55,940 (a non-selective, high-affinity radioligand) and varying concentrations of the test carbazole (10⁻¹⁰ to 10⁻⁵ M) for 90 minutes at 30°C.

    • Causality: [³H]-CP55,940 acts as the self-validating baseline. If the test compound displaces the tritium signal, it definitively proves competitive binding at the orthosteric site.

  • Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic carbazole ligands to the filter itself.

  • Step 4: Scintillation Counting. Wash filters thrice with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Preparation (HEK293 + MgCl2 Buffer) Incubation 2. Ligand Incubation ([3H]-CP55,940 + Carbazole) Membrane->Incubation Stabilized GPCRs Filtration 3. Rapid Vacuum Filtration (PEI-soaked GF/C Filters) Incubation->Filtration Equilibrium Reached Washing 4. Ice-Cold Washing (Remove unbound radioligand) Filtration->Washing Isolate Bound Ligand Scintillation 5. Liquid Scintillation Counting (Cheng-Prusoff Ki Calculation) Washing->Scintillation Quantify Radioactivity

Step-by-step workflow for competitive radioligand binding assays.

Protocol B: cAMP Accumulation Assay (Functional Activity)

Binding affinity ( Ki​ ) does not indicate whether a ligand is an agonist or antagonist. Because CB1/CB2 are Gi/o-coupled receptors, functional activity is measured by the ligand's ability to inhibit adenylyl cyclase [3].

  • Step 1: Cell Seeding & Starvation. Seed CHO cells expressing the target receptor in 96-well plates. Serum-starve for 4 hours to establish a quiescent baseline.

  • Step 2: IBMX Pre-incubation. Incubate cells with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, ensuring that any measured fluctuations in cAMP are strictly due to adenylyl cyclase activity, validating the assay's integrity.

  • Step 3: Forskolin Stimulation & Ligand Addition. Add 50 μM Forskolin alongside the test carbazole ligand. Incubate for 30 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP. An active Gi-coupled agonist (like EG-018) will suppress this spike. If 1-Heptyl-3-methoxy-2-methyl-9H-carbazole fails to suppress the cAMP spike, it is functionally inactive.

  • Step 4: Lysis and Detection. Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

Signaling Ligand Carbazole Ligand (Agonist) Receptor CB1/CB2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein (α-subunit dissociation) Receptor->GProtein Activates AC Adenylyl Cyclase (Enzyme) GProtein->AC Inhibits Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (Baseline) cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Catalyzes ATP to cAMP

Gi/o-coupled GPCR signal transduction pathway in the cAMP accumulation assay.

Pharmacodynamic Interpretation

When analyzing the assay data, the structural causality becomes evident. The transition from an indole to a carbazole core (as seen in EG-018) maintains high receptor affinity provided the critical C3-carbonyl hydrogen-bond acceptor is present.

However, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole lacks this carbonyl group, replacing it with a methoxy moiety. Furthermore, its N-heptyl chain exceeds the optimal 5-carbon length required for the hydrophobic sub-pocket of the CB1 receptor. Consequently, in a radioligand binding assay, this compound will fail to displace [³H]-CP55,940 at nanomolar concentrations, and in the cAMP accumulation assay, it will fail to counteract Forskolin-induced cAMP spikes. Thus, while it is a valuable synthetic intermediate and structural reference point, it lacks the pharmacodynamic prerequisites to function as a potent cannabinoid receptor agonist.

References

  • Danheiser, R. P., et al. SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES. Massachusetts Institute of Technology (DSpace). 1

  • Bollenbacher, A., et al. Phase I metabolism of the carbazole-derived synthetic cannabinoids EG-018, EG-2201, and MDMB-CHMCZCA and detection in human urine samples. PubMed (NIH). 2

  • Schoeder, C. T., et al. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

1-Heptyl-3-methoxy-2-methyl-9H-carbazole proper disposal procedures

Laboratory Safety & Logistics: Proper Disposal Procedures for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Introduction & Chemical Context 1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1) is a highly substituted b...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Logistics: Proper Disposal Procedures for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Introduction & Chemical Context

1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS: 139196-83-1) is a highly substituted benzo-fused nitrogen heterocycle frequently utilized in advanced drug development and materials science. It is often synthesized via1[1]. While its unique structural motifs—a lipophilic heptyl chain and an electron-rich methoxy group—make it highly valuable for research, these same features dictate stringent safety and disposal protocols. As a carbazole derivative, it inherits the parent compound's environmental persistence and toxicity profile, necessitating precise logistical management to ensure laboratory safety and regulatory compliance.

Hazard Assessment & The Causality of Disposal Protocols

To manage chemical waste effectively, one must understand the molecular behavior that necessitates the rules.

  • Aquatic Toxicity & Bioaccumulation: Carbazole derivatives are classified as 2[2]. The lipophilic 1-heptyl chain significantly increases the molecule's partition coefficient (Log P), enhancing its ability to bioaccumulate in aquatic organisms. Consequently, disposal down the drain or into standard municipal waste is strictly prohibited[3].

  • Combustion Byproducts: The robust 9H-carbazole core is highly stable. Incomplete combustion can yield hazardous polycyclic aromatic hydrocarbons (PAHs) and toxic nitrogen oxides (NOx). Therefore, disposal must involve 4 to safely cleave the C-N bonds[4].

  • Skin Sensitization: Like many polycyclic aromatic compounds, it poses a risk of skin sensitization. Contaminated personal protective equipment (PPE) must be 5[5].

Quantitative Data & Waste Classification

Table 1: Logistical and Regulatory Classification for Carbazole-Derivative Waste

ParameterClassification / ValueCausality / Operational Impact
UN Number UN 3077[2]Requires specific UN-approved packaging for "Environmentally hazardous substance, solid, n.o.s."
Hazard Class Class 9 (Miscellaneous)[3]Must be segregated from strong oxidizers and strong bases to prevent violent reactions.
Disposal Method High-Temp Incineration[4]Must be processed by a licensed hazardous waste facility; no landfilling.
Primary Risk Ecotoxicity (Aquatic)[3]Secondary containment is mandatory during intra-laboratory transport to prevent spills.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed correctly before moving to the next phase.

Phase 1: Segregation and Primary Containment

  • Identify the Physical State: Determine if the 1-Heptyl-3-methoxy-2-methyl-9H-carbazole waste is in solid form (e.g., crystalline powder, TLC silica scrapings) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Solid Waste Handling:

    • Action: Sweep up solid residues using a dedicated, non-sparking anti-static brush to avoid dust formation. Place the material into a compatible, sealable container (e.g., high-density polyethylene, HDPE)[2].

    • Causality: Dust clouds of highly substituted carbazoles can be respiratory irritants and pose a mild deflagration risk if exposed to static discharge.

    • Validation Check: Ensure the container lid is torqued to the manufacturer's specification. Wipe the exterior with a damp solvent rag and verify no residual powder remains on the outside.

  • Liquid Waste Handling:

    • Action: Transfer dissolved carbazole waste into a designated "Halogen-Free Organic Waste" or "Halogenated Organic Waste" carboy, depending on the carrier solvent.

    • Causality: Mixing incompatible solvents can cause exothermic reactions. Carbazoles themselves do not dictate the halogenated status, but the carrier solvent does.

    • Validation Check: Check the pH of the liquid waste before sealing the carboy. It should be near neutral (pH 6-8) to confirm no highly reactive acids or bases were inadvertently added.

Phase 2: Preparation for Incineration

  • Solvent Mixing (For Pure Solids):

    • Action: If disposing of bulk pure solid, dissolve or mix the material with a combustible solvent (e.g., ethanol or methanol) before handing it over to the waste management team[4].

    • Causality: Licensed disposal companies utilize liquid injection incinerators. Pre-dissolving the solid ensures a uniform burn rate and maximizes the destruction and removal efficiency (DRE) of the carbazole core.

  • Labeling:

    • Action: Affix a GHS-compliant hazardous waste label indicating "Toxic to Aquatic Life" and "Contains: 1-Heptyl-3-methoxy-2-methyl-9H-carbazole."

    • Validation Check: Cross-reference the label against the laboratory's chemical inventory system to ensure the mass of waste deducted matches the mass generated.

Phase 3: Decontamination of Labware and PPE

  • Glassware Cleaning:

    • Action: Rinse contaminated glassware with a non-polar solvent (e.g., dichloromethane or ethyl acetate) to dissolve the lipophilic heptyl-carbazole, followed by a standard acetone rinse. Collect all rinsate in the organic waste carboy.

    • Causality: Water and standard detergents will not effectively remove the highly lipophilic heptyl-carbazole, leading to cross-contamination in future experiments.

  • PPE Disposal:

    • Action: Dispose of nitrile gloves and bench paper used during handling as solid hazardous waste[5]. Do not place them in standard municipal trash.

Workflow Visualization

WasteDisposal Start 1-Heptyl-3-methoxy-2-methyl-9H-carbazole Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder, Silica) Decision->Solid Dry Liquid Liquid Mixture (Solvent Dissolved) Decision->Liquid Dissolved SolidCont Seal in UN-approved HDPE Container Solid->SolidCont LiquidCont Route to Compatible Organic Waste Carboy Liquid->LiquidCont PreTreat Mix with Combustible Solvent (e.g., Ethanol/Methanol) SolidCont->PreTreat Bulk Solids Incineration High-Temp Incineration with Chemical Scrubber LiquidCont->Incineration PreTreat->Incineration

Caption: Workflow for the segregation and disposal of carbazole-derivative laboratory waste.

References

  • Title: SYNTHESIS OF HIGHLY SUBSTITUTED BENZO-FUSED NITROGEN HETEROCYCLES VIA TANDEM BENZANNULATION/CYCLIZATION STRATEGIES By Thomas P.
  • Title: Safety Data Sheet: Carbazole Source: Carl ROTH URL
  • Title: Carbazole CAS No 86-74-8 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: CDH Fine Chemical URL
  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Handling

Comprehensive Safety and Handling Guide for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole

This guide provides essential safety and logistical information for the handling and disposal of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. As a substituted carbazole derivative, this compound requires careful handling du...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. As a substituted carbazole derivative, this compound requires careful handling due to the potential hazards associated with this class of chemicals. This document synthesizes established safety protocols for related compounds to ensure the highest degree of safety and operational integrity in your laboratory.

Hazard Assessment and Core Principles

Known Hazards of Carbazole Derivatives:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2][3][4] May also cause respiratory irritation.[1][2][3]

  • Chronic Health Effects: Some carbazole derivatives are suspected of causing cancer.[3][5][6] Prolonged or repeated exposure may lead to dermatitis and potential damage to the liver and kidneys.[1]

  • Environmental Hazards: Many carbazoles are toxic to aquatic life with long-lasting effects.[3][7]

  • Combustibility: Can be a combustible solid or liquid.[1] Heating to decomposition can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][8]

Given these potential risks, a conservative approach to handling is warranted. Always assume the compound is hazardous and take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for handling 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[9][10][11]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[11][12][13]Prevents skin contact and absorption. The choice of glove material should be compatible with any solvents used. Always inspect gloves for tears or punctures before use.[6][14]
Body Protection A flame-resistant lab coat, fully buttoned.[12] For larger quantities or splash-prone procedures, a chemical-resistant apron or coveralls should be worn over the lab coat.[10]Minimizes skin contact from spills or splashes.[1][2][4][5]
Footwear Closed-toe and closed-heel shoes.[12]Protects feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2][14][15] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1][4][5][12]Prevents respiratory irritation and potential long-term health effects from inhalation.[1][2][3]

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Pre-Handling Checks
  • Designate a Work Area: All handling of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers and eyewash stations.[5]

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate tools (e.g., pipette, syringe) to transfer it, avoiding splashes.

  • In-Use Precautions:

    • Keep containers of the compound closed when not in use.[1][2][16]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2][14]

    • Do not eat, drink, or smoke in the designated work area.[2][5][7]

Storage
  • Store the compound in a tightly sealed, properly labeled container.[1][4][5][15][16]

  • Keep the container in a cool, dry, and well-ventilated area.[1][4][5][15][16]

  • Store away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1][5][8][15]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[5]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain:

    • For solid spills , gently cover with a damp cloth or paper towel to prevent dust from becoming airborne.[2][4]

    • For liquid spills , absorb with an inert material such as vermiculite, sand, or earth.[1]

  • Clean-Up: Wearing appropriate PPE, carefully collect the contained spill into a sealed, labeled container for hazardous waste disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

First Aid and Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4][16]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.

  • Waste Collection: All waste materials contaminated with the compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through a licensed and certified waste disposal contractor.[7] Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste.[1][7]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling 1-Heptyl-3-methoxy-2-methyl-9H-carbazole.

Safe Handling and Disposal Workflow for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole A 1. Preparation - Designate work area (fume hood) - Assemble materials & PPE - Review emergency procedures B 2. Don Full PPE - Goggles/Face Shield - Chemical-resistant gloves - Lab coat - Closed-toe shoes A->B C 3. Handling Compound - Weigh/transfer in fume hood - Minimize dust/splashes - Keep containers closed B->C D 4. Post-Handling - Decontaminate work area - Doff PPE correctly C->D G Emergency Event C->G E 5. Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles D->E F 6. Waste Disposal - Collect all contaminated materials - Label as hazardous waste - Arrange for professional disposal D->F H Spill Response - Evacuate & Ventilate - Contain & Clean up - Decontaminate area G->H Spill I Exposure Response - Skin: Wash with soap & water - Eyes: Flush with water - Inhalation: Move to fresh air - Seek medical attention G->I Exposure

Caption: Workflow for safe handling and disposal.

References

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  • Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. (2001, March). New Jersey Department of Health.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 14).
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  • Material Safety Data Sheet. (n.d.). MuseChem.
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  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
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  • 1-heptyl-3-methoxy-2-methyl-9-tosyl-9H-carbazole - Guidechem. (n.d.).
  • CARBAZOLE - CAMEO Chemicals - NOAA. (n.d.).
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